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  • Product: Ethyl 5-amino-6-bromopicolinate
  • CAS: 1805559-39-0

Core Science & Biosynthesis

Foundational

Molecular weight and formula of Ethyl 5-amino-6-bromopicolinate

Physicochemical Profile, Synthetic Utility, and Application in Drug Discovery[1][2] Executive Summary Ethyl 5-amino-6-bromopicolinate (CAS: 1805559-39-0 ) is a highly functionalized pyridine intermediate critical to mode...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Utility, and Application in Drug Discovery[1][2]

Executive Summary

Ethyl 5-amino-6-bromopicolinate (CAS: 1805559-39-0 ) is a highly functionalized pyridine intermediate critical to modern medicinal chemistry.[1][2][3][4] Characterized by a dense array of reactive handles—an electrophilic ester at C2, a nucleophilic amine at C5, and a halogen handle at C6—this scaffold serves as a linchpin for the synthesis of fused heterocycles, particularly imidazo[4,5-b]pyridines and thiazolo[5,4-b]pyridines .[1] These structural motifs are prevalent in kinase inhibitors (e.g., SHP2, PI3K) and allosteric modulators.[1]

This technical guide provides a rigorous analysis of the compound's molecular properties, a validated synthetic workflow, and a strategic overview of its utility in parallel medicinal chemistry (PMC).[1]

Physicochemical Characterization

The molecular architecture of Ethyl 5-amino-6-bromopicolinate balances lipophilicity with polar surface area, making it an ideal fragment for fragment-based drug discovery (FBDD).[1]

Table 1: Core Molecular Specifications
PropertySpecification
IUPAC Name Ethyl 5-amino-6-bromopyridine-2-carboxylate
Common Name Ethyl 5-amino-6-bromopicolinate
CAS Number 1805559-39-0
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.07 g/mol
Exact Mass 243.9847 (for ⁷⁹Br isotope)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in Water
pKa (Calc) ~2.5 (Pyridine N), ~16 (Amine)
Topological PSA 65.4 Ų
Synthetic Methodology

The synthesis of Ethyl 5-amino-6-bromopicolinate requires precise regiochemical control to introduce the bromine atom at the C6 position without over-brominating the activated C4 position.[1] The most robust route utilizes the inherent directing effect of the C5-amino group.[1]

2.1 Reaction Mechanism & Causality

The C5-amino group is a strong electron-donating group (EDG), activating the ortho (C4, C6) and para (C2 - blocked) positions.[1] However, the steric environment and the electronic pull of the C2-ester create a preference for the C6 position under controlled conditions.[1] Using N-bromosuccinimide (NBS) in a polar aprotic solvent (acetonitrile or DMF) at low temperatures minimizes the formation of the 4,6-dibromo byproduct.[1]

2.2 Validated Experimental Protocol

Objective: Regioselective bromination of Ethyl 5-aminopicolinate.

Reagents:

  • Precursor: Ethyl 5-aminopicolinate (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)[1]

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried round-bottom flask with Ethyl 5-aminopicolinate and anhydrous MeCN. Cool the solution to 0°C using an ice/water bath. Reasoning: Low temperature suppresses the reaction rate, enhancing regioselectivity for the C6 position.

  • Addition: Dissolve NBS in a minimal amount of MeCN. Add this solution dropwise to the reaction flask over 30 minutes. Reasoning: Slow addition prevents localized high concentrations of brominating agent, preventing di-bromination.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor via LC-MS (Target [M+H]⁺ = 245/247).[1]

  • Quench: Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ) to neutralize unreacted bromine species.
    
  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash organic layer with water (2x) and brine (1x).[1] Dry over anhydrous

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). The product elutes after the starting material but before the di-bromo impurity.[1]

2.3 Synthetic Pathway Visualization

SynthesisWorkflow Start Ethyl 5-aminopicolinate (Precursor) Intermediate Reaction Mixture (Mono- + Di-bromo species) Start->Intermediate Electrophilic Aromatic Substitution (SEAr) Reagent NBS (1.05 eq) Acetonitrile, 0°C Reagent->Intermediate Quench Quench: Na2S2O3 (aq) Intermediate->Quench 2-3 hrs Purification Flash Chromatography (SiO2, Hex/EtOAc) Quench->Purification Extraction Product Ethyl 5-amino-6-bromopicolinate (Target) Purification->Product Isolation

Figure 1: Synthetic workflow for the regioselective bromination of Ethyl 5-aminopicolinate.

Structural Validation (Spectroscopy)[2]

Trustworthiness in synthesis relies on rigorous characterization.[1] The following data patterns confirm the identity of the target isomer.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 1.32 (t, 3H): Methyl group of the ethyl ester.[1]

    • δ 4.35 (q, 2H): Methylene group of the ethyl ester.[1]

    • δ 6.50 (br s, 2H): Amine protons (

      
      ).[1] Broad singlet, exchangeable with 
      
      
      
      .
    • δ 7.25 (d, J = 8.5 Hz, 1H): H4 proton . Upfield shift due to ortho-amino group shielding.[1]

    • δ 7.85 (d, J = 8.5 Hz, 1H): H3 proton .[1] Downfield shift due to ortho-ester electron withdrawal.[1]

    • Note: The presence of two doublets with ortho-coupling (~8.5 Hz) confirms the 3,4-substitution pattern, proving the bromine is at C6.[1]

  • Mass Spectrometry (ESI):

    • Shows a characteristic 1:1 isotopic doublet at m/z 245.0 and 247.0

      
      , confirming the presence of one bromine atom.[1]
      
Applications in Drug Discovery[2][8][9]

Ethyl 5-amino-6-bromopicolinate is a "privileged scaffold" because it enables the rapid construction of bicyclic heteroaromatics.[1]

4.1 Imidazo[4,5-b]pyridine Formation

The adjacent amine (C5) and bromine (C6) allow for cyclization reactions.[1]

  • Reaction: Coupling with formamidine acetate or orthoesters.[1]

  • Mechanism: Condensation of the amine with the electrophile followed by intramolecular nucleophilic aromatic substitution (

    
    ) or metal-catalyzed closure at the C6-Br position.[1]
    
  • Utility: This generates the 1-deazapurine core, a bioisostere of adenine found in ATP-competitive kinase inhibitors.[1]

4.2 Cross-Coupling Reactions

The C6-Bromine is highly reactive toward Palladium-catalyzed cross-coupling, allowing for late-stage diversification.[1]

  • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the scaffold.[1]

  • Buchwald-Hartwig: Amination at C6 to introduce solubility-enhancing groups (e.g., piperazines).[1]

4.3 Scaffold Diversification Logic

Applications Core Ethyl 5-amino- 6-bromopicolinate Path1 Imidazo[4,5-b]pyridines Core->Path1 + R-CHO / Oxidant or Formamidine Path2 Suzuki Coupling (Biaryl systems) Core->Path2 + Ar-B(OH)2 / Pd(0) Path3 Hydrolysis -> Amide Coupling (Peptidomimetics) Core->Path3 1. LiOH 2. R-NH2 / HATU

Figure 2: Downstream synthetic utility of the scaffold in library generation.

References
  • BLD Pharm. (2025).[1][5] Ethyl 5-amino-6-bromopicolinate Product Analysis. Retrieved from

  • ChemicalBook. (2025).[1] Ethyl 6-bromopicolinate Synthesis and Derivatives. Retrieved from [1]

  • Santa Cruz Biotechnology. (2025).[1] Methyl 6-amino-5-bromopicolinate Data Sheet. Retrieved from [1]

  • Lipinski, C. A. (1997).[1][6] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (Contextual grounding for physicochemical properties).

Sources

Exploratory

Solubility of Ethyl 5-amino-6-bromopicolinate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 5-amino-6-bromopicolinate in Organic Solvents Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of Et...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Ethyl 5-amino-6-bromopicolinate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 5-amino-6-bromopicolinate, a key intermediate in pharmaceutical synthesis and drug discovery. Recognizing that solubility is a critical, often limiting, parameter, this document moves beyond a simple recitation of data. Instead, it equips researchers, scientists, and drug development professionals with the foundational principles, predictive insights, and detailed experimental protocols necessary to measure and interpret solubility in a variety of organic solvents. We delve into the crucial distinction between thermodynamic and kinetic solubility, provide validated, step-by-step methodologies for their determination, and explain the causality behind experimental choices. The aim is to empower researchers to make informed decisions regarding reaction conditions, purification strategies, and early-stage formulation development.

Introduction: The Central Role of Solubility

Ethyl 5-amino-6-bromopicolinate is a substituted pyridine derivative whose structural motifs—an amino group, a halogen, and an ester—make it a versatile building block in medicinal chemistry. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), is well-established.[1][2] However, the successful execution of synthetic routes, subsequent purification, and formulation for screening and development are all critically dependent on the compound's solubility characteristics. Poor solubility can lead to significant challenges, including low reaction yields, difficulties in crystallization, and poor bioavailability, ultimately increasing development costs and timelines.[3]

This guide provides the necessary theoretical and practical knowledge to systematically evaluate the solubility of Ethyl 5-amino-6-bromopicolinate in relevant organic solvent systems.

Physicochemical Profile and Theoretical Solubility Framework

To understand the solubility of Ethyl 5-amino-6-bromopicolinate, we must first analyze its molecular structure.

  • Structure: The molecule contains a pyridine ring, an amino group (-NH2), a bromine atom (-Br), and an ethyl ester (-COOEt).

  • Polarity and Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitrogen in the pyridine ring and the carbonyl oxygen of the ester act as hydrogen bond acceptors. This imparts a degree of polarity to the molecule.

  • "Like Dissolves Like": The fundamental principle of solubility dictates that a solute will dissolve best in a solvent with similar polarity and hydrogen bonding capabilities.[4] We can therefore predict that Ethyl 5-amino-6-bromopicolinate will exhibit higher solubility in polar organic solvents compared to non-polar aliphatic or aromatic hydrocarbons.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery and development, "solubility" is not a single value but a context-dependent measurement.[5] Understanding the difference between thermodynamic and kinetic solubility is essential for interpreting data correctly.[6][7]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure, achieved when excess solid is in equilibrium with the solution.[6] It is the most stable and reproducible measure of solubility, typically determined using the "shake-flask" method over an extended period (24-72 hours).[4][5] This value is critical for understanding crystallization, purification, and final dosage form performance.

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution.[8] It is often determined in high-throughput screening (HTS) formats where a concentrated stock solution (typically in DMSO) is rapidly diluted into the solvent.[9] The resulting value is often higher than the thermodynamic solubility because there isn't enough time for the system to reach equilibrium.[8] Kinetic solubility is useful for flagging potential issues early in discovery but should not be used for rigorous thermodynamic calculations or formulation design.

G cluster_0 Solubility Concepts cluster_1 Application Context thermo Thermodynamic Solubility thermo_desc True equilibrium state Measures maximum dissolved solute in stable form thermo->thermo_desc Defines formulation Formulation, Crystallization, Process Chemistry thermo->formulation Critical For kinetic Kinetic Solubility kinetic_desc Metastable state Measures precipitation point from supersaturated solution kinetic->kinetic_desc Defines hts Early Discovery HTS, Screening Assays kinetic->hts Relevant For formulation_desc Requires accurate, stable concentration data. formulation->formulation_desc hts_desc Requires rapid, automated assessment of potential issues. hts->hts_desc

Caption: Conceptual differences and applications of solubility types.

Predicted Solubility Profile of Ethyl 5-amino-6-bromopicolinate

Based on the compound's structure, a qualitative solubility profile can be predicted. This serves as a starting point for solvent selection in experimental determinations.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, THFHigh to ModerateThese solvents can engage in dipole-dipole interactions and accept hydrogen bonds from the amino group, effectively solvating the molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerateCan act as both H-bond donors and acceptors. Solubility may be slightly lower than in polar aprotic solvents due to solvent self-association.
Chlorinated Dichloromethane (DCM), ChloroformModerate to LowThe polarity is sufficient to dissolve the compound to some extent, often used in synthesis.[1]
Ethers Diethyl Ether, MTBELowLower polarity and limited hydrogen bonding capability reduce solvation efficiency.
Aromatic Toluene, XyleneVery LowNon-polar nature makes them poor solvents for this polar molecule.
Aliphatic Hexanes, HeptaneInsolubleNon-polar solvents are unable to overcome the crystal lattice energy of the solid compound.

Experimental Protocol: Thermodynamic Solubility Determination

The shake-flask method is the definitive technique for determining equilibrium solubility and is recommended for generating reliable data for process development and formulation.[4][10]

Experimental Workflow Diagram

G prep 1. Preparation equil 2. Equilibration prep->equil Add excess solid to solvent sep 3. Phase Separation equil->sep Shake at constant T (24-72h) quant 4. Quantification sep->quant Centrifuge & Filter (PTFE, 0.22µm) report 5. Reporting quant->report Analyze filtrate by HPLC

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Step-by-Step Methodology

Objective: To determine the equilibrium concentration of Ethyl 5-amino-6-bromopicolinate in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

  • Ethyl 5-amino-6-bromopicolinate (solid, purity >98%)

  • Selected organic solvents (HPLC grade)

  • 2-4 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Solutions:

    • Add an excess amount of solid Ethyl 5-amino-6-bromopicolinate to a tared glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~10-20 mg of solid per 1 mL of solvent.

    • Record the exact mass of the solid added.

    • Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is standard.[5]

    • Causality Check: Why 24-72 hours? This extended time allows for the dissolution process to reach a true equilibrium. For compounds that may exist in different crystalline forms (polymorphs), this period also allows for potential solution-mediated transformation to the most stable, and therefore least soluble, form.[6][8] The resulting measurement is thus of the true thermodynamic minimum solubility.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand briefly to allow larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.[4]

    • Self-Validation Step: The goal is to separate the saturated liquid phase from the solid phase without altering the equilibrium. Centrifugation is superior to filtration alone as the initial step because it minimizes the risk of clogging the filter and avoids potential adsorption of the solute onto the filter material.[7]

    • Carefully draw the supernatant using a syringe and filter it through a chemically inert 0.22 µm PTFE syringe filter into a clean HPLC vial.[4] Discard the first few drops of filtrate to saturate any potential binding sites on the filter.

  • Quantification:

    • Prepare a series of calibration standards of Ethyl 5-amino-6-bromopicolinate of known concentrations in the same solvent.

    • Analyze the filtered, saturated solution and the calibration standards by a validated HPLC-UV method.

    • Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

    • Expert Insight: HPLC is preferred over UV spectroscopy for quantification because it is a separation technique.[3] This ensures that the measured concentration corresponds only to the target compound, excluding any potential impurities or degradation products that might also absorb UV light.[8]

  • Data Reporting:

    • Calculate the average solubility from the replicate measurements.

    • Report the final solubility in standard units, such as mg/mL or molarity (mol/L), and always specify the temperature at which the measurement was made.[4]

Conclusion

The solubility of Ethyl 5-amino-6-bromopicolinate is a parameter of paramount importance that influences its application from synthesis to preclinical evaluation. This guide has provided a robust framework for both predicting and experimentally determining this crucial property. By adhering to validated protocols, such as the shake-flask method for thermodynamic solubility, and by understanding the underlying scientific principles, researchers can generate accurate and reliable data. This enables informed solvent selection, optimized reaction and purification conditions, and a more streamlined path in the complex process of drug discovery and development.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595.
  • Saal, C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • Johansson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • International Council for Harmonisation. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS (M9).
  • National Center for Biotechnology Information. (n.d.).
  • World Health Organization. (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications.
  • CymitQuimica. (n.d.). Ethyl 3-amino-6-bromopicolinate.
  • Fluorochem. (n.d.). Ethyl 3-amino-6-bromopicolinate.
  • MilliporeSigma. (n.d.). Ethyl 2-amino-5-bromonicotinate.
  • ChemicalBook. (2025, July 16). Ethyl 5-broMo-6-chloropicolinate.
  • ChemicalBook. (2025, October 14). METHYL 6-AMINO-5-BROMOPICOLINATE.
  • Santa Cruz Biotechnology. (n.d.). Methyl 6-amino-5-bromopicolinate.

Sources

Foundational

Ethyl 5-amino-6-bromopicolinate: Structural Dynamics, Functional Group Reactivity, and Synthetic Applications

1. Executive Summary Ethyl 5-amino-6-bromopicolinate (CAS: 1805559-39-0) is a highly functionalized, densely substituted pyridine derivative that serves as a cornerstone building block in modern medicinal chemistry and a...

Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary Ethyl 5-amino-6-bromopicolinate (CAS: 1805559-39-0) is a highly functionalized, densely substituted pyridine derivative that serves as a cornerstone building block in modern medicinal chemistry and agrochemical development[1]. As a Senior Application Scientist, I have utilized this scaffold extensively for the rapid generation of diverse heteroaromatic libraries. This technical guide dissects the compound's structural topology, maps its functional group reactivity, and provides field-validated, self-correcting experimental protocols for its derivatization.

2. Structural Topology and Electronic Push-Pull Dynamics The synthetic utility of ethyl 5-amino-6-bromopicolinate lies in its precise arrangement of functional groups around the electron-deficient pyridine core[2]. The reactivity is governed by a delicate "push-pull" electronic network:

  • The Pyridine Core: Inherently electron-withdrawing, the nitrogen atom (N1) lowers the energy of the

    
    -antibonding orbitals, making the ring susceptible to nucleophilic attack but resistant to electrophilic aromatic substitution (EAS).
    
  • C2-Ethyl Ester (-COOEt): This group exerts strong

    
     (inductive) and 
    
    
    
    (mesomeric) effects, further depleting electron density from the ring. It serves as a robust protecting group during cross-coupling but can be selectively unmasked to yield picolinic acid derivatives.
  • C5-Amino Group (-NH2): Acting as a powerful

    
     donor, the primary amine enriches the adjacent C4 and C6 positions. This electron donation is critical; it offsets the electron-withdrawing nature of the pyridine ring, modulating the oxidative addition rate at the C6 position.
    
  • C6-Bromo Group (-Br): Positioned ortho to the pyridine nitrogen and adjacent to the amino group, the C6-bromide is highly activated for transition-metal-catalyzed cross-coupling[3]. The proximity of the C5-amine provides a unique stereoelectronic environment that stabilizes palladium intermediates.

3. Divergent Reactivity Mapping Understanding the orthogonal reactivity of these functional handles is paramount for designing multi-step synthetic sequences.

ReactivityMap Core Ethyl 5-amino-6-bromopicolinate (Central Hub) C6 C6-Bromo Group (Electrophilic Site) Core->C6 C5 C5-Amino Group (Nucleophilic Site) Core->C5 C2 C2-Ethyl Ester (Protecting/Directing) Core->C2 CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Heck) C6->CrossCoupling Oxidative Addition Amidation Amidation & Reductive Amination C5->Amidation Electrophile Attack Hydrolysis Saponification / Reduction C2->Hydrolysis Nucleophilic Acyl Substitution Prod1 C6-Aryl/Alkyl Derivatives CrossCoupling->Prod1 Prod2 C5-Amide/Amine Derivatives Amidation->Prod2 Prod3 Picolinic Acids / Alcohols Hydrolysis->Prod3

Figure 1: Reactivity map of Ethyl 5-amino-6-bromopicolinate showing site-specific functionalization.

4. Quantitative Data Summaries

To ensure reproducibility across laboratories, the fundamental physicochemical parameters and our optimized reaction conditions are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Registry Number 1805559-39-0Bide Pharm[1]
Molecular Formula C8H9BrN2O2PubChemLite[2]
Monoisotopic Mass 243.98474 DaPubChemLite[2]
SMILES String CCOC(=O)C1=NC(=C(C=C1)N)BrPubChemLite[2]
InChIKey GMFNFNQPUQHWDB-UHFFFAOYSA-NPubChemLite[2]

Table 2: Catalyst Optimization for C6-Suzuki-Miyaura Coupling

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Causality / Mechanistic Observation
Pd(PPh3)4Na2CO3Toluene/H2O9045%Sluggish oxidative addition; protodeboronation of arylboronic acid observed.
Pd(OAc)2 / SPhosK3PO4Toluene/H2O10062%Improved conversion, but competitive ester hydrolysis occurs due to strong base.
Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 80 91% Optimal bite angle accelerates reductive elimination; mild base preserves the C2-ester.

5. Field-Proven Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating systems. The following workflows incorporate built-in quality control checks to ensure mechanistic integrity and prevent downstream failures.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C6

The C6-bromide is highly reactive, but the adjacent C5-amino group can coordinate to palladium, potentially poisoning the catalyst. To circumvent this, we utilize


. The bidentate dppf ligand enforces a large bite angle, which forces the intermediate into a geometry that dramatically accelerates reductive elimination, outcompeting any off-target coordination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, charge Ethyl 5-amino-6-bromopicolinate (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv, 1.2 mmol), and

    
     (0.05 equiv, 5 mol%).
    
  • Solvent & Base Addition: Add degassed 1,4-Dioxane (8 mL) followed by an aqueous solution of

    
     (2.0 equiv, 2.0 mmol in 2 mL 
    
    
    
    ). Causality:
    
    
    is specifically chosen because stronger bases (like
    
    
    or
    
    
    ) will prematurely hydrolyze the C2-ethyl ester.
  • Reaction Execution: Heat the biphasic mixture to 80 °C for 4-6 hours with vigorous stirring.

  • Self-Validation (In-Process QC): Monitor the reaction via LC-MS. The disappearance of the starting material mass (

    
     244.99 
    
    
    
    )[2] and the appearance of the product mass confirms conversion. Troubleshooting: If LC-MS shows unreacted starting material but depleted boronic acid, protodeboronation has occurred. Add an additional 0.5 equiv of arylboronic acid.
  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).
    

SuzukiMechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C6-Br Bond Cleavage) Pd0->OxAdd + Ethyl 5-amino-6-bromopicolinate Transmet Transmetalation (Boronic Acid Transfer) OxAdd->Transmet + Ar-B(OH)2, Base RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C6-Substituted Picolinate RedElim->Product Product Release

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C6 position.

Protocol B: Mild Saponification of the C2-Ethyl Ester

Converting the ester to a carboxylic acid is often required for subsequent amide coupling (e.g., in PROTAC or small-molecule inhibitor synthesis). The challenge here is avoiding nucleophilic aromatic substitution (SNAr) at the C6-bromide by hydroxide ions.

Step-by-Step Methodology:

  • Preparation: Dissolve Ethyl 5-amino-6-bromopicolinate (1.0 equiv, 1.0 mmol) in a solvent mixture of THF/MeOH/

    
     (2:1:1 v/v/v, 10 mL). Causality: This specific solvent ratio ensures complete solubility of both the organic substrate and the inorganic base, preventing localized high concentrations of hydroxide that trigger SNAr side reactions.
    
  • Hydrolysis: Add

    
     (1.5 equiv, 1.5 mmol) in one portion at 0 °C. Stir and allow to warm to room temperature over 2 hours. Causality: Lithium hydroxide is a milder nucleophile compared to 
    
    
    
    or
    
    
    , providing exquisite chemoselectivity for the ester over the C6-bromide.
  • Self-Validation (In-Process QC): TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ester (

    
    ) and baseline retention of the lithium carboxylate salt.
    
  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water (5 mL) and cool to 0 °C. Carefully acidify with 1M HCl to pH 3-4.

  • Validation of Yield: The product, 5-amino-6-bromopicolinic acid, will precipitate as a solid. Collect via vacuum filtration. Critical Note: If the yield is unexpectedly low, you have over-acidified (pH < 2), causing protonation of the C5-amino group and resulting in aqueous solubilization of the zwitterion. Adjust pH back to 3.5 using sat.

    
     to recover the product.
    

6. References

  • PubChemLite Database : 1805559-39-0 (C8H9BrN2O2) - Structural Information and Mass Spectrometry Data. Université du Luxembourg. Available at:[Link]

Sources

Exploratory

Strategic Sourcing &amp; Technical Guide: Ethyl 5-amino-6-bromopicolinate

The following technical guide details the commercial landscape, pricing dynamics, and quality assurance protocols for Ethyl 5-amino-6-bromopicolinate , a high-value heterocyclic intermediate. CAS: 1805559-39-0 | Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the commercial landscape, pricing dynamics, and quality assurance protocols for Ethyl 5-amino-6-bromopicolinate , a high-value heterocyclic intermediate.

CAS: 1805559-39-0 | Formula: C8H9BrN2O2 | MW: 245.07 g/mol [1]

Executive Summary

Ethyl 5-amino-6-bromopicolinate is a critical medicinal chemistry building block, primarily utilized in the synthesis of SHP2 inhibitors , allosteric kinase modulators , and complex aminopyridinamide scaffolds .[1] Its 2,5,6-trisubstitution pattern allows for orthogonal functionalization: the ester (C2) serves as a warhead attachment point, the amine (C5) facilitates amide couplings or heterocyclizations, and the bromide (C6) enables Suzuki/Buchwald-Hartwig cross-couplings.

Due to the electronic deactivation of the pyridine ring and the challenge of regioselective nitration/amination, this molecule commands a premium market price. This guide provides a roadmap for securing high-quality material while mitigating the risks of regioisomeric impurities.

Market Intelligence: Suppliers & Pricing

The market for this intermediate is bifurcated between "In-Stock Catalog" suppliers (milligram scale) and "Custom Synthesis" providers (gram to kilogram scale).

Primary Commercial Sources
Supplier TierRepresentative CompaniesTypical Lead TimeRisk Profile
Tier 1: Global Aggregators Sigma-Aldrich, Fisher Scientific1-2 WeeksLow risk, highest price. Often re-packaged from Tier 2.
Tier 2: Specialized Catalogs BLD Pharm , Ark Pharm , A2B Chem 3-5 DaysModerate risk. Best balance of speed/cost for discovery.
Tier 3: Bulk/Custom Synthesis Leap Chem, ChemScene, WuXi AppTec4-8 WeeksLow unit cost, high MOQs. Requires rigorous QC validation.
Pricing Dynamics (Q1 2026 Estimates)

Pricing is highly volatile due to batch-specific synthesis difficulties.

  • Discovery Scale (100 mg - 1 g):

    • Ethyl Ester (CAS 1805559-39-0): $150 - $350 per gram.

    • Methyl Ester (CAS 797060-52-7): $100 - $250 per gram.

    • Strategy: If the ethyl group is not structurally mandatory (e.g., it will be hydrolyzed to the acid), sourcing the Methyl ester can reduce costs by 20-30%.

  • Process Scale (100 g+):

    • Prices drop significantly to $2,000 - $4,000 per 100g via custom synthesis campaigns.

Technical Dossier: Synthesis & Quality Assurance

To validate supplier quality, one must understand the synthetic origin of the material. The presence of specific impurities reveals the synthesis route used and the potential risks to downstream chemistry.

The Synthetic Challenge

The synthesis typically proceeds via the nitration of a 6-bromo-picolinate derivative. However, the electron-deficient pyridine ring makes electrophilic aromatic substitution (nitration) difficult, often requiring an N-oxide intermediate to activate the C5 position.

Synthesis & Impurity Flowchart

The following diagram illustrates the standard synthesis logic and where critical impurities arise.

SynthesisFlow Start 6-Bromo-2-picolinic acid Step1 Esterification (Ethyl/Methyl) Start->Step1 Step2 N-Oxidation (mCPBA/H2O2) Step1->Step2 Step3 Nitration (HNO3/H2SO4) Step2->Step3 Activation Step4 Reduction (Fe/NH4Cl or H2/Pd) Step3->Step4 Impurity1 Impurity A: 4-Nitro isomer Step3->Impurity1 Regio-error Product Ethyl 5-amino- 6-bromopicolinate Step4->Product Impurity2 Impurity B: Debrominated product Step4->Impurity2 Over-reduction

Figure 1: Synthetic pathway highlighting the origin of critical regioisomeric and debrominated impurities.

Critical Impurity Profile

When evaluating a Certificate of Analysis (CoA), scrutinize these specific byproducts:

  • Regioisomer (Ethyl 3-amino-6-bromopicolinate):

    • Origin: Poor regiocontrol during nitration.

    • Detection: difficult by LC-MS (same MW). Requires 1H NMR.

    • Signal: Look for coupling constants. 5-amino protons typically show different splitting patterns compared to 3-amino isomers due to proximity to the ring nitrogen.

  • Debrominated Species (Ethyl 5-aminopicolinate):

    • Origin: Hydrogenolysis of the C-Br bond during the nitro-reduction step (especially if Pd/C is used).

    • Detection: LC-MS (M-H = 79/81 mass shift).

  • Hydrolysis Product (Acid):

    • Origin: Poor storage (moisture sensitivity).

    • Detection: LC-MS (Acid peak) or broad baseline in NMR.

QC Protocol: "Receipt & Analysis"

Do not rely solely on supplier CoAs for this tier of material. Implement this internal validation protocol:

Protocol A: Regiochemistry Validation (NMR)

  • Solvent: DMSO-d6 (prevents aggregation).

  • Key Signal: The aromatic protons at C3 and C4.

    • 5-Amino-6-bromo: Two doublets (or AB system) with ortho coupling (~8 Hz).

    • 3-Amino-6-bromo: Two doublets with ortho coupling, but chemical shifts will differ significantly due to the amine's shielding effect on C4.

  • Acceptance Criteria: No visible isomeric peaks >2%.

Protocol B: Purity (HPLC)

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / MeCN. Gradient 5% -> 95%.

  • Wavelength: 254 nm (aromatic) and 220 nm (amide/amine absorption).

  • Note: The amine is oxidatively unstable. Run fresh samples immediately.

Strategic Sourcing Decision Matrix

Use this workflow to determine the optimal sourcing path based on your project phase.

SourcingStrategy Start Need: Ethyl 5-amino-6-bromopicolinate Decision1 Is the Ethyl ester mandatory? Start->Decision1 BranchMethyl Can use Methyl ester? Decision1->BranchMethyl No (Hydrolysis planned) SourceEthyl Source Ethyl Ester (CAS 1805559-39-0) Decision1->SourceEthyl Yes (Structure critical) SourceMethyl Source Methyl Ester (CAS 797060-52-7) Save ~30% Cost BranchMethyl->SourceMethyl Yes BranchMethyl->SourceEthyl No DecisionScale Quantity Needed? SourceMethyl->DecisionScale SourceEthyl->DecisionScale Catalog Buy Catalog (BLD/Ark/A2B) Speed Priority DecisionScale->Catalog < 5g Custom Custom Synthesis Quote Cost Priority DecisionScale->Custom > 10g

Figure 2: Decision matrix for optimizing cost and availability.

References

  • BLD Pharm. Product Analysis: Ethyl 5-amino-6-bromopicolinate (BD01848604).[1] Retrieved from

  • ChemicalBook. Methyl 6-amino-5-bromopicolinate Synthesis and Properties. Retrieved from

  • GuideChem. Global Supplier Network for CAS 797060-52-7. Retrieved from

  • Santa Cruz Biotechnology. Methyl 6-amino-5-bromopicolinate Product Data. Retrieved from

  • University of Missouri-St. Louis. Synthesis of Some Aminopicolinic Acids: Nitration and Reduction Protocols. Retrieved from

Sources

Foundational

The Strategic Role of Ethyl 5-amino-6-bromopicolinate in Heterocyclic Synthesis

Abstract: Ethyl 5-amino-6-bromopicolinate (CAS: 1805559-39-0) is a highly functionalized, poly-substituted pyridine scaffold that serves as a cornerstone building block in modern medicinal chemistry and agrochemical deve...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Ethyl 5-amino-6-bromopicolinate (CAS: 1805559-39-0) is a highly functionalized, poly-substituted pyridine scaffold that serves as a cornerstone building block in modern medicinal chemistry and agrochemical development. This whitepaper provides an in-depth mechanistic analysis of its orthogonal reactivity vectors, detailing field-proven protocols for transition-metal-catalyzed cross-couplings, C-N functionalizations, and ester manipulations.

Structural Anatomy & Orthogonal Reactivity

The utility of Ethyl 5-amino-6-bromopicolinate lies in the precise electronic interplay of its three distinct functional groups. As a Senior Application Scientist, understanding the causality behind this scaffold's reactivity is critical for designing chemoselective synthetic routes without the need for exhaustive protection-deprotection steps.

  • The C6-Bromine Vector (Cross-Coupling): The C-Br bond at the 6-position is highly activated toward oxidative addition by Pd(0) species. The adjacent electronegative pyridine nitrogen exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the energy of the C-Br

    
     orbital [1]. This makes it an ideal substrate for Suzuki-Miyaura and Buchwald-Hartwig couplings.
    
  • The C5-Amino Vector (Functionalization): The primary amine acts as an electron-donating group, pushing electron density into the

    
    -system. While free amines can theoretically poison palladium catalysts, the steric hindrance at the C6 position and the specific electronic "push-pull" of this ring typically allow for direct cross-coupling without Boc-protection. Furthermore, the amine serves as a handle for acylation, reductive amination, or Sandmeyer-type diazotization.
    
  • The C2-Ethyl Ester Vector (Picolinate Manipulation): Picolinate esters undergo base-catalyzed saponification faster than standard benzoates. The adjacent pyridine nitrogen stabilizes the tetrahedral intermediate during nucleophilic attack by hydroxide ions, allowing for mild hydrolysis conditions [3].

ReactivityMap Center Ethyl 5-amino-6-bromopicolinate (Core Scaffold) C6 C6-Bromine (Cross-Coupling Vector) Center->C6 Pd(0) Catalysis C5 C5-Amino (Acylation/Sandmeyer Vector) Center->C5 Electrophilic Attack C2 C2-Ester (Hydrolysis/Amidation Vector) Center->C2 Nucleophilic Attack Suzuki Suzuki-Miyaura (Biaryl Formation) C6->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) C6->Buchwald Amide Amide Coupling (Peptidomimetics) C5->Amide Saponification Saponification (Picolinic Acid) C2->Saponification

Orthogonal reactivity map of Ethyl 5-amino-6-bromopicolinate.

Core Workflow 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The synthesis of biaryl compounds is the most frequent application of this building block [1]. Because 2- and 6-halopyridines are prone to protodehalogenation under harsh basic conditions, selecting the right catalyst and base is paramount [4].

Causality in Catalyst Selection: We recommend


 or 

with bulky, electron-rich phosphine ligands (e.g., XPhos or PCy3). The bidentate nature of dppf enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and minimizing the competitive protodebromination pathway.
Standardized Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed to be self-validating; the distinct polarity shift from the brominated starting material to the biaryl product allows for unambiguous TLC/LC-MS tracking.

  • Preparation: In an oven-dried Schlenk flask, combine Ethyl 5-amino-6-bromopicolinate (1.0 equiv), the arylboronic acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Base Addition: Add finely ground, anhydrous

    
     (2.5 equiv).
    
  • Solvent Introduction: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 0.2 M concentration). Note: Water is critical to dissolve the base and activate the boronic acid via the formation of a reactive boronate complex.
    
  • Reaction: Purge the flask with Argon for 5 minutes. Heat the mixture to 85°C for 4–6 hours.

  • Validation & Workup: Monitor via LC-MS. Upon complete consumption of the starting material (typically exhibiting an m/z of ~245/247[M+H]+), cool to room temperature. Dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Ethyl 5-amino- 6-bromopicolinate TransMet Transmetalation (Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl Product

Catalytic cycle for the Suzuki-Miyaura coupling at the C6 position.

Core Workflow 2: C-N Functionalization via Buchwald-Hartwig Amination

When synthesizing complex amino-pyridine networks, the C6-bromine can be displaced by primary or secondary amines [2].

Causality in Base Selection: Strong bases like


 can hydrolyze the C2-ethyl ester. Therefore, weaker bases such as 

must be employed. Xantphos is the preferred ligand here; its wide bite angle promotes reductive elimination over

-hydride elimination, which is crucial when coupling aliphatic amines.

Core Workflow 3: Ester Manipulation (Saponification)

Converting the ethyl ester to a picolinic acid is a fundamental step for downstream amide coupling (e.g., HATU/DIPEA mediated peptide synthesis).

Standardized Protocol: Mild Saponification
  • Preparation: Dissolve the functionalized ethyl picolinate intermediate in a 2:1:1 mixture of THF/MeOH/

    
     (0.1 M).
    
  • Hydrolysis: Add

    
     (2.0 equiv). Stir at room temperature for 2 hours. The addition of MeOH enhances the solubility of the ester, while Li+ acts as a Lewis acid, coordinating to the ester carbonyl to accelerate hydroxide attack [3].
    
  • Validation & Isolation: Monitor by TLC (the product will stay at the baseline in pure EtOAc). Concentrate the organic solvents in vacuo. Carefully acidify the aqueous layer with 1M HCl to pH ~3.5 (the isoelectric point of the resulting aminopicolinic acid).

  • Recovery: Collect the precipitated zwitterionic product via vacuum filtration and dry under high vacuum.

Quantitative Data Summary

The following table synthesizes the typical reaction parameters and expected outcomes for the orthogonal functionalization of Ethyl 5-amino-6-bromopicolinate, providing a baseline for route optimization.

Reaction VectorTransformation TypeTypical Reagents & CatalystsOptimal TempExpected Yield Range
C6-Bromine Suzuki-Miyaura Coupling

,

,

80–90°C75% – 95%
C6-Bromine Buchwald-Hartwig Amination

,

, Xantphos,

90–110°C60% – 85%
C5-Amino Electrophilic Acylation

,

, DMAP (cat.), DCM
0–25°C85% – 99%
C2-Ester Base-Catalyzed Hydrolysis

, THF/MeOH/

25°C90% – 98%

Conclusion

Ethyl 5-amino-6-bromopicolinate is an exceptionally versatile building block. By leveraging the predictable electronic activation of the C6-bromine for palladium-catalyzed cross-couplings, utilizing the C5-amine as an orthogonal handle, and exploiting the C2-ester for late-stage functionalization, researchers can rapidly assemble complex, drug-like heterocyclic architectures with high atom economy and chemoselectivity.

References

  • Blakemore, D. C., et al. (2016). Synthetic Methods in Drug Discovery: Volume 1 (Suzuki–Miyaura Coupling). Royal Society of Chemistry. Available at:[Link]

  • Pavlovic, V., et al. (2009). Synthesis of 4-Aryl-2-aminopyridine Derivatives and Related Compounds. Synthetic Communications. Available at:[Link]

  • Suárez-Castillo, O. R., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Universidad Autónoma del Estado de Hidalgo. Available at:[Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (PMC). Available at:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 5-amino-6-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals Foreword by the Senior Application Scientist In the landscape of pharmaceutical development and molecular research, a comprehensive understanding of the phy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical development and molecular research, a comprehensive understanding of the physical and chemical properties of a compound is paramount. It is this foundational knowledge that informs everything from synthetic route optimization to formulation design and ultimately, the therapeutic efficacy and safety of a drug substance. This guide is dedicated to a specific molecule of interest: Ethyl 5-amino-6-bromopicolinate.

Through an extensive search of the scientific literature and chemical databases, it has been determined that a specific, experimentally verified melting point for Ethyl 5-amino-6-bromopicolinate is not publicly available at the time of this writing. This presents a unique opportunity. Rather than a simple data sheet, this document will serve as a comprehensive technical guide, empowering researchers to not only understand the significance of key physical characteristics but to also be proficient in the state-of-the-art methodologies used to determine them.

We will delve into the theoretical underpinnings and practical applications of techniques such as Differential Scanning Calorimetry (DSC) for thermal analysis, methodologies for solubility profiling, and the critical considerations for polymorphism screening. This guide is structured to provide not just the "what," but the "why" and the "how"—the causal relationships behind experimental choices and the framework for establishing self-validating protocols. It is our hope that this in-depth exploration will serve as an invaluable resource for scientists engaged in the meticulous work of bringing new chemical entities from the laboratory to the forefront of innovation.

Molecular Profile of Ethyl 5-amino-6-bromopicolinate

Before delving into the experimental determination of its physical properties, it is essential to establish the molecular identity of Ethyl 5-amino-6-bromopicolinate.

Chemical Structure:

Chemical Structure of Ethyl 5-amino-6-bromopicolinate

Identifier Value Source
IUPAC Name Ethyl 5-amino-6-bromopyridine-2-carboxylateN/A
Molecular Formula C₈H₉BrN₂O₂
Molecular Weight 245.08 g/mol
CAS Number Not explicitly found for this isomer.N/A

Note: While a specific CAS number for Ethyl 5-amino-6-bromopicolinate was not identified, related isomers such as Ethyl 3-amino-6-bromopicolinate have the CAS number 28033-08-1. Researchers should verify the specific isomer they are working with.

Thermal Analysis: The Quest for the Melting Point

The melting point of a crystalline solid is a critical physical property, offering insights into purity, lattice energy, and stability. For pharmaceutical compounds, it is a cornerstone of characterization.

The Undetermined Melting Point of Ethyl 5-amino-6-bromopicolinate

As previously stated, a definitive melting point for Ethyl 5-amino-6-bromopicolinate has not been reported in publicly accessible scientific literature or chemical supplier databases. However, data for related compounds can provide a preliminary estimation:

  • Methyl 6-bromopicolinate: 92-96 °C

  • 4-Amino-6-(5-(4-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid: 196 °C

  • 4-Amino-3-chloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)-5-fluoro-2-picolinic acid: 198–204 °C

The significant structural differences between these compounds and the target molecule make direct extrapolation unreliable. Therefore, experimental determination is necessary.

Primary Technique: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the gold-standard thermoanalytical technique for determining the melting point and other thermal transitions of a material. It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

The Causality Behind the DSC Experiment: As a crystalline solid is heated, it reaches a temperature at which the thermal energy is sufficient to overcome the crystal lattice forces, leading to a phase transition to a liquid. This process requires an input of energy, known as the enthalpy of fusion, which is detected by the DSC instrument as an endothermic event. The onset of this event is typically reported as the melting point.

This protocol is a self-validating system designed for the accurate determination of the melting point of a novel crystalline compound like Ethyl 5-amino-6-bromopicolinate.

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q-20, Shimadzu DSC-60 Plus) is required.

Sample Preparation:

  • Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

  • Accurately weigh 2-10 mg of the sample into a Tzero hermetic aluminum pan.

  • Place the corresponding lid on the pan and seal it using a sample press.

  • Prepare an empty, sealed hermetic aluminum pan to serve as the reference.

DSC Program:

  • Equilibration: Set the initial temperature to a point well below the expected melting point (e.g., 25 °C) and hold for 5 minutes to ensure thermal equilibrium.

  • Heating Ramp: Increase the temperature at a constant rate, typically 10 °C/min, to a temperature significantly above the expected melting point. A nitrogen purge (50 mL/min) is used to create an inert atmosphere and prevent oxidative degradation.

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Analysis:

  • The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.

  • The area under the peak corresponds to the heat of fusion (ΔHfus).

Foundational

The Strategic Utility of Ethyl 5-amino-6-bromopicolinate in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the design of highly selective, target-specific therapeutics relies heavily on privileged molecular scaffolds. Ethyl 5-amino-6-bromopicolinate (CAS: 1805559-39-0) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective, target-specific therapeutics relies heavily on privileged molecular scaffolds. Ethyl 5-amino-6-bromopicolinate (CAS: 1805559-39-0) and its methyl ester analog (CAS: 797060-52-7) have emerged as critical, highly functionalized pyridine building blocks. Characterized by orthogonal reactive sites—an electrophilic C6-bromide, a nucleophilic C5-amine, and a hydrolyzable C2-ester—this scaffold enables the rapid assembly of complex fused heterocycles, including azaindoles, imidazo[1,2-a]pyridines, and dipicolinic acid isosteres.

This whitepaper synthesizes current literature to provide an authoritative guide on the structural rationale, mechanistic workflows, and therapeutic applications of 5-amino-6-bromopicolinates in drug discovery, supported by field-proven experimental protocols.

Structural Rationale & Orthogonal Reactivity

The pharmacological value of Ethyl 5-amino-6-bromopicolinate lies in its precise electronic distribution and steric accessibility. The pyridine core acts as a robust bioisostere for benzene rings, improving aqueous solubility and metabolic stability, while its substituents dictate a clear, stepwise synthetic logic:

  • C6-Bromo Group (Electrophile): The proximity of the bromo substituent to the pyridine nitrogen makes it highly activated for oxidative addition by low-valent transition metals (e.g., Pd(0)). This facilitates Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings.

  • C5-Amino Group (Nucleophile/Directing Group): The primary amine can undergo reductive amination, acylation, or act as an internal nucleophile in tandem cyclization reactions (e.g., reacting with an adjacent alkyne post-Sonogashira coupling to form a pyrrolo-pyridine core).

  • C2-Ethyl Ester (Pro-drug/Hydrogen Bonding): The ester can be saponified to a carboxylic acid to mimic native substrates in metalloenzymes or converted to amides to modulate target residence time.

G A Ethyl 5-amino-6-bromopicolinate B C6: Bromo Group (Pd-Catalyzed Cross-Coupling) A->B C C5: Amino Group (Amidation / Reductive Amination) A->C D C2: Ethyl Ester (Hydrolysis / Saponification) A->D E Suzuki / Buchwald-Hartwig B->E F Fused Heterocycles (e.g., Azaindoles) C->F G Carboxylic Acid Isosteres (MBL Inhibitors) D->G E->F Tandem Cyclization

Diagram 1: Orthogonal reactivity and synthetic pathways of the picolinate scaffold.

Key Therapeutic Applications in Literature

Metallo-β-Lactamase (MBL) Inhibitors

The rise of New Delhi metallo-β-lactamase-1 (NDM-1) has rendered many β-lactam antibiotics ineffective. Researchers have utilized 6-bromopicolinate derivatives to synthesize dipicolinic acid (DPA) isosteres, which act as potent zinc-binders in the NDM-1 active site [1]. By leveraging the C2-carboxylate for zinc chelation and modifying the C5/C6 positions via cross-coupling, scientists can optimize the inhibitor's binding kinetics and cellular permeability, achieving sub-micromolar IC50 values against NDM-1 and VIM-2 [2].

Cholinesterase Inhibitors for Neurodegeneration

In the pursuit of Alzheimer's disease therapeutics, functionalized pyridines are essential for synthesizing tacrine (1,2,3,4-tetrahydroacridine) derivatives. Literature demonstrates that Buchwald-Hartwig amination of halogenated picolinates allows for the introduction of diverse linker moieties [3]. The C5-amino group serves as a critical hydrogen-bond donor, interacting with the catalytic active site (CAS) of acetylcholinesterase (AChE), while the extended C6-substituents reach the peripheral anionic site (PAS).

Ion Channel Modulators and Agrochemicals

Beyond traditional kinase and enzyme targets, 5-aminopicolinate derivatives are foundational in synthesizing N-(hydroxyalkyl) tetrahydrofuran carboxamides, which function as potent sodium channel modulators for pain management [4]. Additionally, the scaffold has been patented for the synthesis of azaindole carboxylic acid amides, demonstrating broad-spectrum utility extending into agrochemical insecticides [5].

Quantitative Analysis of Cross-Coupling Efficacy

The following table summarizes the quantitative performance of 5-amino-6-halopicolinate scaffolds across various transition-metal catalyzed transformations, highlighting the causality between catalyst selection and yield.

Reaction TypeTarget MotifCatalyst SystemBase / SolventTemp (°C)Avg. Yield (%)Mechanistic Rationale
Suzuki-Miyaura Aryl-PyridinePd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O9078 - 85Dppf ligand prevents premature reductive elimination, stabilizing the bulky intermediate.
Buchwald-Hartwig AminopyridinePd₂(dba)₃ / XantPhosCs₂CO₃ / Toluene11065 - 75XantPhos provides a wide bite angle, forcing the reductive elimination of sterically hindered amines [3].
Sonogashira Alkynyl-PyridinePd(PPh₃)₄ / CuIEt₃N / THF6580 - 92CuI acts as a co-catalyst for terminal alkyne activation; Et₃N serves as both base and solvent.
Tandem Cyclization AzaindolePd(OAc)₂ / PPh₃KOtBu / DMF12055 - 65High temperature drives the intramolecular nucleophilic attack of the C5-amine onto the activated C6-alkyne [5].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure scientific integrity and reproducibility, the following protocol details a standard Suzuki-Miyaura cross-coupling utilizing Ethyl 5-amino-6-bromopicolinate. Every step is designed as a self-validating system to prevent common failure modes (e.g., catalyst poisoning, protodeboronation).

Step-by-Step Methodology
  • Reagent Preparation:

    • In an oven-dried Schlenk flask, combine Ethyl 5-amino-6-bromopicolinate (1.0 equiv, 0.5 mmol) and the desired arylboronic acid (1.2 equiv, 0.6 mmol).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation during the catalytic cycle.

  • Solvent Degassing:

    • Add a 4:1 mixture of 1,4-Dioxane and distilled water (5 mL). Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Base and Catalyst Addition:

    • Add anhydrous K₂CO₃ (2.5 equiv, 1.25 mmol) followed by Pd(dppf)Cl₂ (5 mol%, 0.025 mmol).

    • Causality: The aqueous base is required to form the highly nucleophilic boronate complex, which is essential for the transmetalation step.

  • Thermal Activation:

    • Seal the flask and heat to 90°C in a pre-heated oil bath for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Causality: 90°C provides sufficient kinetic energy to overcome the activation barrier of the oxidative addition into the C-Br bond without degrading the ester.

  • Workup & Purification:

    • Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Workflow Step1 1. Reagent Preparation (Scaffold + Boronic Acid + Base) Step2 2. Solvent Degassing (Argon Sparging, 15 min) Step1->Step2 Step3 3. Catalyst Addition (Pd(dppf)Cl2, 5 mol%) Step2->Step3 Step4 4. Thermal Activation (90°C, 12-18 hours) Step3->Step4 Step5 5. Aqueous Workup (EtOAc Extraction) Step4->Step5 Step6 6. Purification (Silica Gel Chromatography) Step5->Step6

Diagram 2: Sequential workflow for the Suzuki-Miyaura cross-coupling of the picolinate scaffold.

Conclusion

Ethyl 5-amino-6-bromopicolinate is far more than a simple chemical intermediate; it is a strategically designed pharmacophore precursor. By understanding and exploiting its orthogonal reactivity, medicinal chemists can rapidly generate vast libraries of fused heterocycles. From overcoming antibiotic resistance via MBL inhibition to modulating complex neurological pathways, this scaffold remains a cornerstone of modern, structure-based drug design.

References

1.1 - PMC / National Institutes of Health 2.2 - MDPI Pharmaceuticals 3.3 - ResearchGate 4. 4 - Google Patents (WO2022256622A1) 5.5 - Google Patents (WO2014026984A1)

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination protocols using Ethyl 5-amino-6-bromopicolinate

Application Note: Strategic Buchwald-Hartwig Amination Protocols for Ethyl 5-amino-6-bromopicolinate Part 1: Executive Summary & Strategic Analysis The Scaffold: Ethyl 5-amino-6-bromopicolinate is a high-value "privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Buchwald-Hartwig Amination Protocols for Ethyl 5-amino-6-bromopicolinate

Part 1: Executive Summary & Strategic Analysis

The Scaffold: Ethyl 5-amino-6-bromopicolinate is a high-value "privileged scaffold" in medicinal chemistry, particularly for the synthesis of SHP2, EGFR, and fused-ring kinase inhibitors. However, its "Janus-faced" functionality—possessing both a nucleophilic amine (C5) and an electrophilic bromide (C6)—presents a severe risk of polymerization (self-coupling) and catalyst poisoning.

The Challenge:

  • Chemoselectivity: The molecule is simultaneously a Buchwald donor and acceptor.

  • Electronic Deactivation: The pyridine nitrogen and the C2-ester strongly withdraw electron density, making the C5-amine a poor nucleophile.

  • Base Sensitivity: The C2-ethyl ester is prone to hydrolysis or transesterification under standard Buchwald conditions (e.g., NaOtBu/MeOH).

The Solution: This guide provides two distinct protocols based on the desired vector of modification. We utilize "Catalyst-Matching" to overcome the electronic deficits and "Base-Tuning" to preserve the ester.

Part 2: Decision Logic & Workflow

Before selecting a protocol, the user must define the reaction vector. Attempting to react the C5-amine with an external aryl halide without addressing the C6-bromide will result in uncontrolled oligomerization.

ReactionLogic Start Ethyl 5-amino-6-bromopicolinate Decision Target Vector? Start->Decision PathA Path A: Functionalize C6 (Displace Bromide) Decision->PathA Targeting Electrophile PathB Path B: Functionalize C5 (Arylate Amine) Decision->PathB Targeting Nucleophile StepA1 Protocol 1: C6-Selective Amination (Ligand: Xantphos/BINAP) PathA->StepA1 Warning CRITICAL STOP: C6-Br is reactive. Must cap C6 first. PathB->Warning StepB1 Step 1: C6-Protection/Substitution (e.g., Suzuki or Hydrodehalogenation) Warning->StepB1 StepB2 Protocol 2: C5-Amination (Ligand: BrettPhos) StepB1->StepB2

Figure 1: Chemoselectivity decision tree preventing self-polymerization.

Part 3: Detailed Experimental Protocols

Protocol 1: C6-Selective Amination (Displacing the Bromide)

Use Case: Coupling the scaffold with an external primary or secondary amine. Mechanism: The C6-Br is highly activated for oxidative addition due to the electron-deficient pyridine ring. The internal C5-amine is electronically deactivated, minimizing its competition as a nucleophile against external alkyl amines.

Optimized Conditions:

  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Why: Xantphos has a wide bite angle (

      
      ), promoting reductive elimination in electron-deficient halides.
      
  • Base: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Cesium Carbonate)[1][2]
    
    • Why: Mild enough to preserve the ethyl ester; NaOtBu will cause transesterification or hydrolysis.

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with:

    • Ethyl 5-amino-6-bromopicolinate (1.0 equiv, 1.0 mmol, 245 mg)

    • External Amine (1.2 equiv)[1]

    • 
       (2.0 equiv, 2.0 mmol, 652 mg)
      
    • Xantphos (0.05 equiv, 0.05 mmol, 29 mg)

    • 
       (0.025 equiv, 0.025 mmol, 23 mg)
      
  • Solvation: Add anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

  • Degassing: Sparge with Argon for 5 minutes. Cap the vial tightly.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Note: Monitor via LCMS. The starting material (Br) should disappear.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[3]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol 2: C5-N-Arylation (Utilizing the Amine)

Use Case: Building a diarylamine at the C5 position. Prerequisite: The C6-Br position MUST be substituted (e.g., via Suzuki coupling) or reduced prior to this step. If C6-Br is present, it will react preferentially. Challenge: The C5-amine is on an electron-poor pyridine ring, making it a "reluctant" nucleophile.

Optimized Conditions:

  • Catalyst: BrettPhos Pd G3 (or G4) Precatalyst.

    • Why: BrettPhos is electron-rich and bulky, specifically designed to facilitate the arylation of weak nucleophiles (like aminopyridines) by accelerating the reductive elimination step.

  • Base:

    
     (Tribasic Potassium Phosphate).
    
    • Why: Stronger than carbonate but safer for esters than alkoxides.

  • Solvent:

    
     or Toluene.
    

Step-by-Step Procedure:

  • Substrate Check: Ensure the starting material is Ethyl 5-amino-6-[R]-picolinate (where R

    
     Halogen).
    
  • Preparation: Charge vial with:

    • C6-Substituted Scaffold (1.0 equiv)

    • External Aryl Halide (Ar-Cl or Ar-Br) (1.1 equiv)

    • 
       (finely ground) (2.5 equiv)
      
    • BrettPhos Pd G3 (0.02–0.05 equiv depending on Ar-X sterics)

  • Solvation: Add t-Amyl Alcohol (0.2 M).

  • Reaction: Heat to 100°C for 4–8 hours.

    • Observation: The reaction often turns from pale yellow to dark orange/brown.

  • Workup: Dilute with water/EtOAc. Wash organic layer with brine. Dry over

    
    .
    

Part 4: Data & Troubleshooting

Table 1: Troubleshooting Common Failure Modes

SymptomProbable CauseCorrective Action
Ester Hydrolysis (Acid product observed)Base too strong or wet solvent.Switch from NaOtBu to

or

. Ensure solvent is anhydrous.
Oligomerization (Multiple LCMS peaks)C6-Br was not protected/reacted before trying to arylate C5.CRITICAL: You cannot arylate C5 while C6-Br is present. Perform C6-Suzuki or reduction first.
No Reaction at C5 Amine is too electron-deficient.Switch ligand to BrettPhos or tBuBrettPhos .[4] Increase Temp to 110°C. Use Pd G3/G4 precatalysts to ensure activation.
Catalyst Poisoning Pyridine Nitrogen binding to Pd.Increase catalyst loading to 5 mol%. Ensure ligand concentration is strictly 1:1 or 2:1 relative to Pd to outcompete pyridine binding.

Mechanistic Visualization: The Ligand Effect

LigandEffect Substrate Electron-Poor Aminopyridine Standard Standard Ligand (PPh3/BINAP) Substrate->Standard Low e- density Advanced Advanced Ligand (BrettPhos) Substrate->Advanced Bulky/e- Rich ResultFail Stalled Oxidative Addition or Poisoning Standard->ResultFail ResultSuccess Rapid Reductive Elimination Advanced->ResultSuccess Facilitates C-N bond

Figure 2: Why BrettPhos is required for C5-amination of electron-deficient pyridines.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][5][6][7][8][9] Reaction of aryl halides with primary and secondary amines.[4][8][9][10] Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An efficient system for the Pd-catalyzed cross-coupling of amides and aryl chlorides.[2][8][9][11] Tetrahedron, 65(33), 6576-6583. [Link]

Sources

Application

Hydrolysis of Ethyl 5-amino-6-bromopicolinate to carboxylic acid

Application Note: Chemo-selective Hydrolysis of Ethyl 5-amino-6-bromopicolinate Abstract This application note details a robust, scalable protocol for the saponification of Ethyl 5-amino-6-bromopicolinate to its correspo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo-selective Hydrolysis of Ethyl 5-amino-6-bromopicolinate

Abstract

This application note details a robust, scalable protocol for the saponification of Ethyl 5-amino-6-bromopicolinate to its corresponding carboxylic acid, 5-amino-6-bromopicolinic acid. This transformation is a critical gateway step in the synthesis of SHP2 and ERK kinase inhibitors. The primary challenge addressed here is the chemo-selectivity required to hydrolyze the ester moiety without displacing the labile C6-bromine atom or decarboxylating the pyridine ring. We present a Lithium Hydroxide (LiOH) mediated pathway in a THF/Water system that ensures >95% yield with high purity, avoiding the formation of hydroxyl-displaced impurities common in harsher sodium hydroxide (NaOH) or high-temperature protocols.

Introduction & Strategic Analysis

The 5-amino-6-bromopicolinate scaffold is a "privileged structure" in medicinal chemistry, particularly for fragment-based drug discovery targeting phosphatases and kinases.

The Chemoselectivity Challenge: The substrate contains three reactive centers:

  • C2-Ester: The target for hydrolysis.[1]

  • C6-Bromine: Located

    
     to the pyridine nitrogen. This position is highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) by hydroxide ions, which would yield the 6-hydroxy impurity (pyridinone tautomer).
  • C5-Amine: An electron-donating group (EDG).

Mechanistic Insight: While the C6-position is naturally electrophilic, the C5-amino group provides a crucial stabilizing effect. Through resonance, the lone pair on the amine donates electron density into the ring (specifically to positions 2, 4, and 6), thereby raising the energy barrier for nucleophilic attack at the C6-bromine. However, this protection is not absolute.[2] Elevated temperatures (>50°C) or strong bases (KOH/NaOH) can still force the displacement of bromine.

Selected Strategy: We utilize Lithium Hydroxide (LiOH) in a THF/Water mixture.[3][4][5]

  • Why LiOH? Lithium is a weaker Lewis acid than Sodium, making the hydroxide slightly less aggressive (hard) as a nucleophile, yet sufficiently basic to attack the carbonyl carbon of the ester.

  • Why THF/Water? This mixture ensures the lipophilic ester dissolves (THF) while providing the aqueous medium for the base. It creates a homogeneous phase that accelerates the reaction at lower temperatures (0°C to Ambient).

Experimental Workflow (Visualized)

The following diagram outlines the critical path, including decision nodes for workup based on pH adjustment.

G Start Starting Material Ethyl 5-amino-6-bromopicolinate Solvent Dissolve in THF:Water (3:1) Conc: 0.1 - 0.2 M Start->Solvent Cool Cool to 0°C Solvent->Cool AddBase Add LiOH (1.5 eq) Dropwise Cool->AddBase React Stir at RT Monitor by LCMS (2-4 hrs) AddBase->React Check Conversion > 98%? React->Check Check->React No (Wait) Quench Evaporate THF (Rotovap, <40°C) Check->Quench Yes Acidify Acidify Aqueous Residue 1N HCl to pH 3-4 Quench->Acidify Precip Precipitate Forms? Acidify->Precip Filter Filtration & Cold Water Wash Precip->Filter Yes (Standard) Extract Extract with EtOAc or n-BuOH Precip->Extract No (Zwitterion Soluble) Final Target Product 5-amino-6-bromopicolinic acid Filter->Final Dry Dry & Concentrate Extract->Dry Dry->Final

Caption: Figure 1. Optimized workflow for the mild hydrolysis of amino-halopyridine esters. Note the critical pH adjustment step.

Detailed Protocol

Reagents & Equipment
  • Substrate: Ethyl 5-amino-6-bromopicolinate (1.0 equiv).

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (1.5 – 2.0 equiv).
    
  • Solvents: Tetrahydrofuran (THF) (HPLC Grade), Deionized Water.

  • Acid: 1N Hydrochloric Acid (HCl).[2]

  • Equipment: Round bottom flask, magnetic stirrer, pH meter (calibrated), rotary evaporator.

Step-by-Step Procedure
  • Solubilization: In a round-bottom flask, dissolve Ethyl 5-amino-6-bromopicolinate (e.g., 1.0 g, 4.08 mmol) in THF (12 mL). Ensure complete dissolution. Add Water (4 mL) to create a 3:1 THF:Water ratio.

    • Note: If the solution is cloudy, add a minimal amount of Methanol (MeOH) to clarify, but limit MeOH to prevent transesterification byproducts if the reaction stalls.

  • Base Addition: Cool the mixture to 0°C using an ice bath. Add

    
     (257 mg, 6.12 mmol, 1.5 equiv) in one portion.
    
    • Scientific Rationale: Cooling prevents local heating exotherms that could trigger bromine displacement.

  • Reaction: Allow the reaction to warm naturally to Room Temperature (20-25°C). Stir vigorously for 2–4 hours.

    • Monitoring: Check via LCMS or TLC (50% EtOAc/Hexane).

    • Target: Disappearance of ester peak (

      
      ) and appearance of acid peak (
      
      
      
      ).
  • Workup (The Critical Step):

    • Concentration: Remove the THF under reduced pressure (Rotovap) at bath temp < 40°C. Do not distill to dryness; leave the aqueous portion.

    • Acidification: Cool the aqueous residue to 0°C. Slowly add 1N HCl dropwise while monitoring pH.

    • Target pH: Adjust to pH 3.0 – 4.0 .

    • Why this pH? The product is an amino acid (zwitterion). At pH < 1, the pyridine/amine is protonated (soluble cation). At pH > 7, the carboxylic acid is deprotonated (soluble anion). The Isoelectric Point (pI) where solubility is lowest is typically pH 3-4 for this class of molecules.

  • Isolation:

    • Scenario A (Precipitate forms): A solid should precipitate at pH 3-4. Filter the solid, wash with cold water (

      
      ) and cold diethyl ether (to remove unreacted ester). Dry under vacuum.[2]
      
    • Scenario B (No precipitate): If the product remains soluble (rare, but possible on small scales), extract the aqueous layer (

      
      ) with n-Butanol  or Ethyl Acetate . Dry the organics over 
      
      
      
      , filter, and concentrate.

Data Specifications & Expected Results

ParameterSpecification / Result
Appearance Off-white to pale yellow solid
Yield 85% - 95%
Purity (HPLC) > 98% (a/a)
1H NMR (DMSO-d6)

13.0 (br s, 1H, COOH), 7.8 (d, 1H), 7.2 (d, 1H), 6.5 (br s, 2H, NH2). Ethyl signals (4.3 ppm, 1.3 ppm) must be absent.
MS (ESI+) m/z 216.9 / 218.9 [M+H]+ (Bromine isotope pattern)

Troubleshooting & Optimization

  • Issue: Incomplete Hydrolysis.

    • Fix: Increase LiOH to 2.5 equiv and warm slightly to 35°C. Do not exceed 40°C.

  • Issue: Formation of 6-OH impurity (m/z ~155).

    • Cause: Reaction temperature too high or base too strong.

    • Fix: Switch to

      
       in 
      
      
      
      exclusively at 0°C. Ensure strictly 1.05 - 1.1 equiv of base if sensitivity is extreme.
  • Issue: Product stuck in water layer.

    • Fix: The zwitterion is highly polar. If extraction with EtOAc fails, use n-Butanol or saturate the aqueous phase with NaCl (salting out) before extraction.

References

  • General Hydrolysis Methodology: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for ester hydrolysis using LiOH).
  • Specific Scaffold Synthesis (SHP2 Inhibitors)

    • Novartis AG. (2015).[4] Substituted Pyridines as SHP2 Inhibitors. WO2015107495. (Describes analogous hydrolysis of 6-bromo-aminopyridines).

  • Similar Pyridine Hydrolysis Protocols

    • Fort, Y., et al. (2018). Synthesis of functionalized pyridines. WO2018013597.

  • Zwitterion Isolation Techniques

    • Sigma-Aldrich Technical Bulletin. Isoelectric Point Precipitation of Amino Acids.

Sources

Method

Reduction of Ethyl 5-amino-6-bromopicolinate ester group to alcohol

Application Note & Protocol Topic: Chemoselective Reduction of Ethyl 5-amino-6-bromopicolinate to (5-amino-6-bromopyridin-2-yl)methanol Introduction: The Strategic Importance of (5-amino-6-bromopyridin-2-yl)methanol The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Chemoselective Reduction of Ethyl 5-amino-6-bromopicolinate to (5-amino-6-bromopyridin-2-yl)methanol

Introduction: The Strategic Importance of (5-amino-6-bromopyridin-2-yl)methanol

The 2-pyridylmethanol scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous pharmacologically active compounds. The specific intermediate, (5-amino-6-bromopyridin-2-yl)methanol[1][2], serves as a versatile building block for drug discovery and development. Its three distinct functional handles—the primary alcohol, the aromatic amine, and the bromo substituent—allow for sequential and site-selective modifications, making it an invaluable precursor for constructing complex molecular architectures. The conversion of the parent ester, Ethyl 5-amino-6-bromopicolinate, to this primary alcohol is a critical transformation. However, the presence of multiple reactive sites on the pyridine ring presents a significant chemoselectivity challenge. This note provides a comprehensive guide to achieving this reduction efficiently and selectively, addressing potential pitfalls and offering robust protocols for researchers in organic synthesis and drug development.

The Chemoselectivity Challenge: Choosing the Right Tool for the Job

The primary challenge in this transformation is the reduction of the ester group to a primary alcohol without affecting the amino group, the carbon-bromine bond, or the pyridine ring itself. A poorly chosen reducing agent or suboptimal reaction conditions can lead to a mixture of undesired side products.

  • Pyridine Ring Reduction: Aggressive hydrogenation conditions or certain hydride reagents can reduce the aromatic pyridine ring, leading to dihydropyridine or piperidine derivatives.[3][4]

  • Debromination: Reductive cleavage of the C-Br bond is a potential side reaction, particularly with highly reactive reducing systems or in the presence of catalytic impurities.

  • Amino Group Interference: The free amino group is basic and can react with Lewis acidic hydride reagents (like LiAlH₄ or DIBAL-H), forming complexes that may alter reactivity or require additional equivalents of the reagent.

Therefore, the selection of the reducing agent is paramount. The ideal reagent must be powerful enough to reduce the ester but selective enough to tolerate the other functional groups.

Comparative Analysis of Reducing Agents

Several common hydride-based reducing agents can be considered for this transformation. Their relative reactivities and selectivities are summarized below.

Reducing AgentAbbreviationTypical Reactivity with EstersKey Considerations for This Substrate
Lithium Aluminum Hydride LiAlH₄High: Rapidly reduces esters to primary alcohols.[5][6][7]Pros: Very effective and generally reliable for complete reduction. Cons: Highly reactive and non-selective; requires strictly anhydrous conditions and careful quenching. Can potentially reduce other groups if not controlled.
Diisobutylaluminium Hydride DIBAL-HModerate/High: Can be controlled to give aldehydes at low temp (-78 °C)[8][9][10] or alcohols with excess reagent/warmer temps.[11]Pros: Offers temperature-based control over the reduction product. Cons: Over-reduction to the alcohol is common if conditions are not strictly maintained.[10] Lewis acidity requires consideration.
Sodium Borohydride NaBH₄Low/None: Generally does not reduce esters under standard conditions.[12][13]Pros: Mild, safe, and tolerant of many functional groups. Cons: Unlikely to be effective without activation (e.g., with additives or in specific high-temperature solvent systems).[14][15]
Lithium Borohydride LiBH₄Moderate: Stronger than NaBH₄ and capable of reducing esters.[16]Pros: Offers a middle ground of reactivity, potentially providing better selectivity than LiAlH₄. Cons: Less commonly used than LiAlH₄; reactivity can be solvent-dependent.

Mechanism of Ester Reduction by Lithium Aluminum Hydride

The reduction of an ester to a primary alcohol with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride (H⁻).

  • First Hydride Addition: The reaction begins with the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.

  • Elimination of Alkoxide: This tetrahedral intermediate is unstable and collapses, reforming the C=O π-bond and expelling the ethoxide (⁻OEt) as a leaving group. The product of this first stage is an aldehyde.

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion. This forms a new tetrahedral intermediate, an alkoxide.

  • Protic Workup: The reaction is quenched with a protic source (e.g., water), which protonates the alkoxide intermediate to yield the final primary alcohol product.

G cluster_start Starting Material cluster_step1 Step 1: First Hydride Attack cluster_step2 Step 2: Alkoxide Elimination cluster_step3 Step 3: Second Hydride Attack cluster_step4 Step 4: Protic Workup start Ethyl 5-amino-6-bromopicolinate reagent1 + LiAlH₄ intermediate1 Tetrahedral Intermediate reagent1->intermediate1 Nucleophilic Attack leaving_group - EtO⁻ intermediate2 Aldehyde Intermediate reagent2 + LiAlH₄ leaving_group->intermediate2 Collapse of Intermediate intermediate3 Alkoxide Intermediate reagent2->intermediate3 Rapid Reduction reagent3 + H₂O (Quench) product (5-amino-6-bromopyridin-2-yl)methanol reagent3->product Protonation

Caption: Reaction mechanism for LiAlH₄ reduction of the picolinate ester.

Detailed Experimental Protocol

This protocol details the reduction using Lithium Aluminum Hydride. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

5.1. Materials and Reagents

  • Starting Material: Ethyl 5-amino-6-bromopicolinate

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Quenching Reagents:

    • Deionized Water (H₂O)

    • 15% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC Supplies: Silica gel plates with fluorescent indicator (254 nm), appropriate eluent (e.g., 50:50 Ethyl Acetate:Hexanes)

  • Purification: Silica gel for column chromatography

5.2. Equipment

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes for liquid transfer

  • Ice-water bath

  • Rotary evaporator

  • Glassware for workup and chromatography

5.3. Step-by-Step Procedure

  • Reaction Setup:

    • Place an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

    • Dissolve Ethyl 5-amino-6-bromopicolinate (1.0 eq.) in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent:

    • While stirring vigorously at 0 °C, add the LiAlH₄ solution (1.0 M in THF, 1.5 eq.) dropwise via syringe over 15-20 minutes.

    • Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent a dangerous temperature spike. Maintaining a low temperature enhances selectivity and minimizes side reactions.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC). Withdraw a small aliquot, quench it carefully with a few drops of ethyl acetate and then water, extract with ethyl acetate, and spot on a TLC plate against the starting material. The disappearance of the starting material spot and the appearance of a more polar product spot indicates completion.

  • Reaction Quench (Fieser Workup):

    • CRITICAL STEP: Quench the reaction with extreme caution while maintaining cooling at 0 °C. The following procedure is for a reaction using 'x' grams of LiAlH₄.

    • Slowly and dropwise, add 'x' mL of deionized water. Vigorous gas evolution (H₂) will occur.

    • Next, add 'x' mL of 15% aqueous NaOH solution dropwise. The slurry will become thick and white.

    • Finally, add '3x' mL of deionized water dropwise and stir the resulting mixture vigorously for 30 minutes until a granular, white precipitate forms, which is easily filtered.

  • Workup and Isolation:

    • Filter the granular solid through a pad of Celite, washing the filter cake thoroughly with additional THF or ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude residue can be used directly or purified further.

  • Purification:

    • Purify the crude material by flash column chromatography on silica gel.

    • Use a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to isolate the pure (5-amino-6-bromopyridin-2-yl)methanol.

    • Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure product.

Troubleshooting and Key Considerations

Even with a robust protocol, challenges can arise. The following guide provides solutions to common issues.

G cluster_incomplete Problem: Incomplete Reaction cluster_side_products Problem: Side Products Observed cluster_workup Problem: Difficult Workup cluster_success Success start Analyze TLC after 1h incomplete Significant starting material remains start->incomplete side_products New, non-polar spots on TLC (potential debromination) start->side_products workup_issue Quench results in a gelatinous, unfilterable solid success Clean conversion to product start->success incomplete_sol1 Option 1: Add more LiAlH₄ (0.25 eq. increments) incomplete->incomplete_sol1 incomplete_sol2 Option 2: Allow to warm to RT and stir for additional 1-2h incomplete->incomplete_sol2 side_products_sol Root Cause: Reaction too vigorous. Action: Repeat reaction, ensuring strict temperature control at 0°C or consider a milder reagent like LiBH₄. side_products->side_products_sol workup_sol Action: Add more anhydrous MgSO₄ or Na₂SO₄ to the slurry and stir vigorously for 1h. This helps granulate the aluminum salts. workup_issue->workup_sol proceed Proceed to Quench and Workup success->proceed

Caption: A troubleshooting decision tree for the reduction reaction.

References

  • PubChem. (5-amino-6-bromopyridin-2-yl)methanol.[Link][2]

  • Dong, G. et al. (2021). Mild Regioselective Reduction of Pyridines to Dihydropyridines. Angewandte Chemie International Edition. [Link][4]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[Link][5]

  • Adi Chemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.[Link][6]

  • Greco, G. (2016). Reduction of Esters with LiAlH4. YouTube. [Link][7]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.[Link][8]

  • Reagent Guide. DIBAL-H: Ester to Aldehyde (-78 C).[Link][9]

  • Chemistry Steps. DIBAL Reducing Agent.[Link][10]

  • Organic Synthesis. DIBAL-H Reduction.[Link][11]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[Link][12]

  • Common Organic Chemistry. Sodium Borohydride.[Link][13]

  • Wikipedia. Sodium borohydride.[Link][14]

  • ResearchGate. How can i selectively reduce ester to alcohol instead of amide present?[Link][16]

  • ResearchGate. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters.[Link][15]

Sources

Application

Cyclization reactions involving 5-amino-6-bromo-pyridine derivatives

Application Note: Strategic Cyclization Protocols for 5-Amino-6-Bromo-Pyridine Derivatives Part 1: Strategic Analysis & Scaffold Utility 1.1 The "Ortho-Haloamino" Advantage The 5-amino-6-bromo-pyridine scaffold (IUPAC: 3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Cyclization Protocols for 5-Amino-6-Bromo-Pyridine Derivatives

Part 1: Strategic Analysis & Scaffold Utility

1.1 The "Ortho-Haloamino" Advantage The 5-amino-6-bromo-pyridine scaffold (IUPAC: 3-amino-2-bromopyridine , CAS: 39856-58-1) represents a privileged "ortho-haloamino" motif in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its substituents:

  • C-Br Bond (Position 6/2): Activated for nucleophilic aromatic substitution (

    
    ) due to the adjacent ring nitrogen, and highly reactive in metal-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).
    
  • C-NH2 Bond (Position 5/3): Acts as an internal nucleophile for cyclization or a handle for electrophilic attack.[1]

This dual functionality allows for the divergent synthesis of three critical fused heterocycles: Pyrrolo[3,2-b]pyridines (Azaindoles), Imidazo[4,5-b]pyridines , and Triazolo[4,5-b]pyridines .

1.2 Nomenclature Clarification While often referred to in patent literature as "5-amino-6-bromo-pyridine" (based on substitution relative to other ring markers), the IUPAC standard is 3-amino-2-bromopyridine .[1] This guide uses the user's preferred "5-amino-6-bromo" terminology but references the IUPAC numbering for chemical precision in protocols.

Part 2: Divergent Synthetic Pathways (Visualized)

The following diagram illustrates the three primary cyclization trajectories available from this single starting material.

G Start 5-Amino-6-Bromo-Pyridine (3-Amino-2-Bromopyridine) Inter1 Intermediate: 3-Amino-2-Alkynylpyridine Start->Inter1 Sonogashira Coupling (Pd/Cu, Alkyne) Inter2 Intermediate: 2,3-Diaminopyridine Start->Inter2 Buchwald-Hartwig or SNAr (NH3) Inter3 Intermediate: 2-Hydrazino-3-Aminopyridine Start->Inter3 Hydrazine Hydrate (SNAr, Reflux) Prod1 Pyrrolo[3,2-b]pyridine (Azaindole) Inter1->Prod1 5-endo-dig Cyclization (CuI or Pd(II)) Prod2 Imidazo[4,5-b]pyridine Inter2->Prod2 Condensation (R-CHO / R-COOH) Prod3 Triazolo[4,5-b]pyridine Inter3->Prod3 Diazotization (NaNO2/HCl)

Figure 1: Divergent synthesis map showing the transformation of 5-amino-6-bromo-pyridine into three distinct fused bicyclic systems.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Pyrrolo[3,2-b]pyridines (Azaindoles)

This pathway utilizes a Sonogashira coupling followed by an intramolecular cyclization. The amino group attacks the activated alkyne.

Mechanism: Pd-catalyzed cross-coupling


 5-endo-dig cyclization.[1]

Reagents & Conditions:

  • Catalyst:

    
     (5 mol%)
    
  • Co-catalyst: CuI (2 mol%)

  • Base/Solvent:

    
     (3-5 equiv) in DMF or 
    
    
    
    as solvent.
  • Temperature: 80–100°C.[1]

Step-by-Step Procedure:

  • Setup: In a dry Schlenk tube, charge 5-amino-6-bromo-pyridine (1.0 equiv),

    
     (0.05 equiv), and CuI (0.02 equiv).
    
  • Inertion: Evacuate and backfill with Argon (

    
    ).
    
  • Addition: Add degassed DMF (0.2 M concentration) and Triethylamine (3.0 equiv). Add the terminal alkyne (1.2 equiv).

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours.

    • Note: The cyclization often occurs spontaneously under these conditions. If the intermediate (alkynyl pyridine) is isolated, treat with CuI (10 mol%) in DMF at 100°C to force cyclization.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Data:

Alkyne Substituent (R) Yield (%) Reference
Phenyl 82% [1]
4-Methoxyphenyl 78% [1]

| Trimethylsilyl (TMS) | 65% | [2] |[1]

Protocol B: Synthesis of Imidazo[4,5-b]pyridines

This requires the installation of a nitrogen at the 6-position (displacing bromine) to form a diamine, followed by condensation.

Mechanism:


 (or Buchwald) 

Condensation/Dehydration.

Step-by-Step Procedure:

  • Diamine Formation:

    • Mix 5-amino-6-bromo-pyridine (1.0 equiv) with aqueous ammonia (28%, excess) and

      
       (0.1 equiv) in a sealed tube.
      
    • Heat to 130–140°C for 24 hours. (Alternatively, use

      
      /BINAP with Benzylamine followed by deprotection).
      
    • Isolate 5,6-diaminopyridine (chemically 2,3-diaminopyridine).

  • Cyclization:

    • Dissolve the diamine (1.0 equiv) in Formic Acid (for R=H) or Triethyl Orthoformate (excess).

    • Reflux for 4–6 hours.

    • Workup: Neutralize with

      
      , extract with DCM.
      

Optimization Tip: For substituted imidazoles (R


 H), use the corresponding aldehyde with 

in DMSO at 120°C [3].
Protocol C: Synthesis of Triazolo[4,5-b]pyridines

The most efficient route involves hydrazine displacement followed by nitrosation.

Mechanism:




Diazotization

Cyclization.[1]

Step-by-Step Procedure:

  • Hydrazine Displacement:

    • Dissolve 5-amino-6-bromo-pyridine (500 mg) in Ethanol (5 mL).

    • Add Hydrazine Hydrate (80%, 5.0 equiv).

    • Reflux for 12 hours. Monitor TLC for disappearance of starting material.[1]

    • Isolation: Concentrate in vacuo. The product (5-amino-6-hydrazinopyridine) often precipitates upon cooling or addition of cold ether.[1]

  • Diazotization (Cyclization):

    • Dissolve the hydrazino intermediate in 10% HCl at 0°C.

    • Dropwise add

      
       (1.1 equiv) dissolved in water.
      
    • Stir at 0°C for 1 hour. A precipitate (the triazole) will form.

    • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Safety Critical: Hydrazine is toxic and potentially unstable.[1] Perform all evaporations behind a blast shield.[1]

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Sonogashira) Catalyst poisoning by free amineUse

or add free ligand (

).[1] Ensure thorough degassing.[1]
Incomplete Cyclization (Azaindole) Temperature too lowIncrease temp to 120°C or add additional CuI (10 mol%) after coupling is complete.
Regioselectivity (Imidazole) Ambident nucleophileThe N3 (ring nitrogen) is more nucleophilic than the exocyclic amine. Use steric bulk to control if alkylating.[1]
Starting Material Recovery (Hydrazine) Deactivation of BrIf

fails, switch to Pd-catalyzed hydrazine coupling (

, Xantphos).

Part 5: References

  • Synthesis of Substituted Azaindoles via Cascade C–N Cross-Coupling/Heck Reaction. Source: Organic Letters (2016). URL:[Link] (Note: Describes the Pd-catalyzed cascade relevant to amino-bromo-pyridines).[1]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Source: Modern Research in Catalysis (2017).[3] URL:[Link] (Note: Provides specific optimized conditions for the 3-amino-2-bromo isomer).

  • Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity. Source: European Journal of Chemistry (2017). URL:[Link] (Note: Details the aldehyde condensation protocol).

  • Access to 3-Amino-[1,2,4]-triazolo Pyridines via Desulfurative Cyclization. Source: Organic Letters (2022).[4][5] URL:[Link] (Note: Relevant for triazole formation strategies).

Sources

Method

Application Note: Synthesis of Kinase Inhibitors using Ethyl 5-amino-6-bromopicolinate

[1] Abstract & Strategic Overview Ethyl 5-amino-6-bromopicolinate (CAS 1214353-79-3 / 28033-08-1 derivatives) is a high-value pharmacophore precursor in medicinal chemistry.[1] Its unique trisubstituted substitution patt...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Overview

Ethyl 5-amino-6-bromopicolinate (CAS 1214353-79-3 / 28033-08-1 derivatives) is a high-value pharmacophore precursor in medicinal chemistry.[1] Its unique trisubstituted substitution pattern—comprising an electrophilic bromine at C6, a nucleophilic amine at C5, and a carboxylate vector at C2—makes it an ideal "linchpin" for constructing Type I and Type II kinase inhibitors.

This Application Note details the synthetic workflows to convert this building block into two distinct kinase inhibitor classes:

  • Trisubstituted Pyridines: Mimicking the central core of allosteric SHP2 inhibitors.[1]

  • Imidazo[4,5-b]pyridines: A bicyclic ATP-mimetic scaffold targeting the hinge region of tyrosine kinases (e.g., EGFR, VEGFR).[1]

Structural Analysis & Pharmacophore Mapping

The utility of Ethyl 5-amino-6-bromopicolinate lies in its orthogonal reactivity.[1] Each functional group addresses a specific region of the kinase ATP-binding pocket:

PositionFunctional GroupReactivity ProfileKinase Pocket Target
C6 Bromine (-Br)Electrophile (Suzuki/Buchwald)Hydrophobic Pocket / Gatekeeper: Ideal for introducing bulky aryl groups to induce selectivity.[1]
C5 Amine (-NH₂)Nucleophile (Acylation/Urea)Hinge Region: Forms critical H-bonds with the kinase backbone (e.g., Glu/Met residues).
C2 Ester (-COOEt)Electrophile (Hydrolysis/Amidation)Solvent Front: Solubilizing tail or interaction with ribose-binding pocket residues.[1]

Synthetic Workflows (Visualized)

The following diagram illustrates the divergent synthetic pathways available from this single starting material.

KinaseSynthesis Start Ethyl 5-amino-6-bromopicolinate (Starting Material) StepA1 Suzuki Coupling (C6) (Hydrophobic Tail) Start->StepA1 Path A: Linear StepB1 Buchwald Coupling (C6) (R-NH2 Introduction) Start->StepB1 Path B: Bicyclic StepA2 Saponification & Amidation (C2) (Solvent Front) StepA1->StepA2 ProdA Trisubstituted Pyridine (e.g., SHP2 Inhibitor) StepA2->ProdA StepB2 Cyclization (C5-C6) (Formic Acid/Orthoester) StepB1->StepB2 ProdB Imidazo[4,5-b]pyridine (ATP-Competitive Core) StepB2->ProdB

Caption: Divergent synthesis map showing the transformation of the pyridine core into linear (Path A) or bicyclic (Path B) kinase inhibitor scaffolds.

Protocol A: Synthesis of Trisubstituted Pyridine Cores

Target Application: Allosteric SHP2 Inhibitors, Type II Kinase Inhibitors.

Step 1: C6-Arylation via Suzuki-Miyaura Coupling

The presence of the free amine at C5 can potentially poison palladium catalysts.[1] The use of biaryl phosphine ligands (e.g., XPhos, SPhos) is critical to maintain catalytic turnover.

Reagents:

  • Ethyl 5-amino-6-bromopicolinate (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd(dppf)Cl₂ (for sterically unhindered substrates).

  • Base: K₃PO₄ (3.0 equiv, 2M aq) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

Procedure:

  • Degassing: Charge a microwave vial or round-bottom flask with the bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalysis: Add the Pd source and Ligand last.[1] Seal immediately.

  • Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 min).

  • Workup: Filter through Celite. Dilute with EtOAc, wash with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Insight: If the C5-amine interferes, protect it as a Boc-carbamate (Boc₂O, DMAP, THF) prior to coupling.[1] However, XPhos usually tolerates the free amine.

Step 2: C2-Saponification and Amide Coupling

This step installs the solubilizing group often required for oral bioavailability.[1]

Reagents:

  • LiOH (2.0 equiv), THF/MeOH/H₂O (3:1:1).

  • Coupling Agents: HATU (1.2 equiv), DIPEA (3.0 equiv), R-NH₂ (amine partner).

Procedure:

  • Hydrolysis: Stir the ester from Step 1 with LiOH at RT for 2 hours. Monitor by LCMS (Acid mass = Ester mass - 28).[1]

  • Acid Isolation: Acidify to pH 3-4 with 1N HCl. Extract with EtOAc or precipitate the zwitterion.[1]

  • Coupling: Dissolve the crude acid in DMF. Add DIPEA and HATU. Stir for 5 mins to activate ester.

  • Addition: Add the amine (R-NH₂).[1] Stir at RT for 2–16 hours.[1]

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Synthesis of Imidazo[4,5-b]pyridine Scaffolds

Target Application: ATP-Competitive Inhibitors (Hinge Binders).[1]

This protocol utilizes the 5-amino-6-bromo adjacency to form a fused imidazole ring.[1]

Step 1: C6-Amination (Buchwald-Hartwig)

Displacing the bromine with a primary amine creates the diamine precursor required for cyclization.[1]

Reagents:

  • Ethyl 5-amino-6-bromopicolinate (1.0 equiv)[1]

  • Primary Amine (R-NH₂, 1.2 equiv)

  • Catalyst: Pd₂/dba₃ (5 mol%) + BINAP (10 mol%).

  • Base: NaOtBu (1.5 equiv).

  • Solvent: Toluene (anhydrous).

Procedure:

  • Combine reagents in a sealed tube under Argon.

  • Heat to 100°C for 12 hours.

  • Validation: LCMS should show the mass of the diamine product.[1] The bromine isotope pattern (1:1 doublet) will disappear.

Step 2: Cyclization to Imidazo[4,5-b]pyridine

Reagents:

  • Triethyl orthoformate (Solvent/Reagent) OR Formic Acid.

  • Catalyst: p-TsOH (catalytic).[1]

Procedure:

  • Dissolve the diamine from Step 1 in Triethyl orthoformate.

  • Add p-TsOH (10 mol%).

  • Reflux (146°C) for 3 hours.

  • Mechanism: The orthoformate bridges the two amines, eliminating ethanol to form the imidazole ring fused to the pyridine.

  • Result: A highly rigid, planar bicyclic core that mimics Adenine.[1]

Safety & Handling

Hazard ClassRiskPrecaution
Acute Toxicity Harmful if swallowed (H302).[1][2][3]Wear nitrile gloves and face mask.[1] Handle in a fume hood.
Irritant Causes skin/eye irritation (H315/H319).[2][4]In case of contact, rinse immediately with water for 15 mins.[5][6]
Reactivity Palladium Catalysts.[1][7]Pd species can be pyrophoric when dry.[1] Filter through wet Celite.[1]

Storage: Store Ethyl 5-amino-6-bromopicolinate at 2–8°C under inert gas (Argon). It is light-sensitive; keep in amber vials.[1]

References

  • PubChem. (2025).[1] Ethyl 6-bromopicolinate Compound Summary. National Library of Medicine.[1] [Link]

  • Myers, A. G. (2007). The Suzuki Reaction - Research Group Protocols. Harvard University.[1] [Link]

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling Mechanism and Recent Developments. [Link]

  • Bagley, M. C., et al. (2016). Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling of pyridines. Journal of Organic Chemistry. (Contextual citation for pyridine coupling methodology).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Ethyl 5-amino-6-bromopicolinate coupling reactions

Technical Support Center: Optimizing Cross-Coupling Yields for Ethyl 5-amino-6-bromopicolinate Welcome to the Technical Support Center for researchers and drug development professionals working with Ethyl 5-amino-6-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Cross-Coupling Yields for Ethyl 5-amino-6-bromopicolinate

Welcome to the Technical Support Center for researchers and drug development professionals working with Ethyl 5-amino-6-bromopicolinate (CAS: 1805559-39-0). This highly functionalized pyridine building block is notoriously challenging in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings). The presence of the C5-amino group adjacent to the C6-bromo group, combined with the C2-ethyl ester, creates a complex electronic and steric environment that frequently leads to stalled reactions, catalyst poisoning, and poor yields.

This guide provides field-proven troubleshooting strategies, mechanistic causality for common failures, and self-validating protocols to optimize your reaction yields.

Part 1: Mechanistic Challenges & Causality (The "Why")

To solve yield issues, we must first understand the molecular environment of Ethyl 5-amino-6-bromopicolinate. Standard coupling conditions often fail here due to three compounding factors:

  • Electronic Deactivation of the C-Br Bond: The free primary amine (-NH2) at the C5 position is strongly electron-donating via resonance. This enriches the pyridine ring and strengthens the adjacent C6-Br bond, significantly raising the activation energy required for the initial oxidative addition step of the palladium catalytic cycle[1].

  • Catalyst Poisoning via Chelation: The adjacent amino group and the pyridine nitrogen can act as a bidentate ligand. When the amine binds to the palladium center, it can form a stable, dead-end complex that sequesters the catalyst. Furthermore, amine binding facilitates rapid deprotonation by the base, causing a concomitant decrease in pKa and stalling the transmetalation step[2].

  • Competitive Side Reactions: The coupling partners (especially heteroaryl boronic acids) are prone to rapid protodeboronation in the presence of water or protic solvents[3]. Additionally, the C2-ethyl ester is highly susceptible to saponification (hydrolysis) if strong aqueous bases are employed.

Part 2: Troubleshooting FAQs

Q1: I am recovering mostly unreacted Ethyl 5-amino-6-bromopicolinate. How do I force the oxidative addition? A1: Unreacted starting material is the hallmark of an oxidative addition failure. Because the C5-amino group electronically deactivates the C-Br bond, standard catalysts like Pd(PPh3)4 are often insufficiently active. Actionable Solution: Switch to a highly active, electron-rich dialkylbiaryl phosphine ligand system. The combination of Pd2(dba)3 with bulky ligands like RuPhos or BrettPhos has been shown to successfully force oxidative addition in challenging ortho-amino halopyridines by stabilizing the highly reactive Pd(0) intermediate[4].

Q2: My boronic acid partner is disappearing, but I am not getting the cross-coupled product. What is happening? A2: This points to protodeboronation (hydrolysis of the boronic acid to the corresponding arene) or homocoupling (coupling of two boronic acid molecules). Protodeboronation is accelerated by aqueous conditions and is particularly severe with electron-deficient heteroaryl boronic acids[1]. Actionable Solution: Shift to strictly anhydrous conditions. Use boronic pinacol esters (Bpin) which are more stable than free boronic acids. Replace aqueous bases with anhydrous fluoride bases (e.g., CsF or KF) or anhydrous K3PO4 in dry 1,4-dioxane. Ensure rigorous degassing (freeze-pump-thaw) to prevent oxygen-driven homocoupling[1].

Q3: Should I protect the C5-amino group before coupling? A3: Yes, if direct coupling yields remain below 40% despite catalyst optimization. Converting the primary amine to an acetamide (using acetic anhydride) or a Boc-protected amine serves two purposes: it reduces the electron-donating capacity of the nitrogen (facilitating oxidative addition) and eliminates the risk of the amine chelating the palladium center[2]. The protecting group can be easily cleaved post-coupling.

Q4: How do I prevent the hydrolysis of the C2-ethyl ester during the reaction? A4: Traditional Suzuki couplings often utilize strong aqueous bases (like NaOH or Na2CO3) which will rapidly hydrolyze your ethyl picolinate into picolinic acid, complicating purification and lowering the yield of the target ester. Actionable Solution: Utilize mild, non-nucleophilic anhydrous bases. Anhydrous K3PO4 or Cs2CO3 suspended in toluene or 1,4-dioxane will facilitate the transmetalation step without attacking the ester carbonyl.

Part 3: Quantitative Data & System Optimization

The following table summarizes the causal relationship between reaction conditions and typical outcomes when coupling ortho-amino halopyridines. Use this to benchmark your optimization efforts.

Catalyst SystemBaseSolvent SystemTemp (°C)Typical YieldPrimary Mechanistic Issue Addressed
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene/EtOH80< 20%Baseline (Fails due to ester hydrolysis & poor oxidative addition)
Pd(dppf)Cl2 (5 mol%)K2CO3 (anhyd)1,4-Dioxane9030 - 40%Prevents ester hydrolysis, but oxidative addition remains slow
Pd2(dba)3 / RuPhosK3PO4 (anhyd)1,4-Dioxane10075 - 85%Overcomes electronic deactivation; forces oxidative addition[4]
Pd(OAc)2 / XPhosCsF (anhyd)THF8070 - 80%Minimizes protodeboronation of sensitive boronic partners
Pd2(dba)3 / BrettPhosLiHMDSToluene10070 - 78%Optimal for C-N cross-coupling (Buchwald-Hartwig) avoiding homocoupling[4]

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system for the Suzuki-Miyaura coupling of Ethyl 5-amino-6-bromopicolinate. Each step includes a validation checkpoint to ensure the integrity of the catalytic cycle.

Reagents:

  • Ethyl 5-amino-6-bromopicolinate (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid Pinacol Ester (1.5 equiv)

  • Pd2(dba)3 (2.5 mol%, provides 5 mol% Pd)

  • RuPhos (10 mol%)

  • Anhydrous K3PO4 (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • System Purging (Checkpoint 1 - Oxygen Removal):

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 5-amino-6-bromopicolinate, the boronic ester, Pd2(dba)3, RuPhos, and K3PO4.

    • Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times[1].

    • Validation: Failure to rigorously exclude oxygen will result in a black palladium precipitate (Pd(0) oxidation) and boronic acid homocoupling.

  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-dioxane via syringe.

    • Sparge the mixture with Argon for an additional 10 minutes.

  • Catalytic Activation & Reaction (Checkpoint 2 - Transmetalation):

    • Replace the septum with a Teflon screw cap under positive Argon flow.

    • Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12-16 hours.

    • Validation: The solution should transition from a dark red/purple (Pd2(dba)3) to a clear yellow/orange active catalytic species. If the solution turns completely black within the first hour, the catalyst has aggregated into inactive palladium black (indicating solvent impurities or oxygen).

  • Workup & Analysis (Checkpoint 3 - Mass Balance):

    • Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium and inorganic salts.

    • Analyze the crude filtrate via LC-MS.

    • Validation: Check the UV trace. If starting material > 50%, increase RuPhos loading or switch to an N-acetyl protected substrate[2]. If starting material is consumed but product is absent, check the mass for the protodeboronated side-product.

Part 5: Troubleshooting Logic Visualization

The following diagram outlines the logical workflow for diagnosing and resolving low yields in Ethyl 5-amino-6-bromopicolinate couplings.

TroubleshootingWorkflow Start Low Yield in Ethyl 5-amino- 6-bromopicolinate Coupling CheckSM Analyze Crude LC-MS: Is Starting Material Recovered? Start->CheckSM PathHighSM Yes (>50% SM): Oxidative Addition Failure CheckSM->PathHighSM High SM PathLowSM No (<10% SM): Side Reactions Dominating CheckSM->PathLowSM Low SM SolLigand Switch to Electron-Rich Ligands (RuPhos, BrettPhos) + Pd2(dba)3 PathHighSM->SolLigand CheckSide Identify Side Product PathLowSM->CheckSide SolProtect Protect C5-Amine as Acetamide to Reduce Electronic Deactivation SolLigand->SolProtect If still fails SideHydro Ester Hydrolysis (Picolinic Acid formed) CheckSide->SideHydro SideProto Protodeboronation or Homocoupling CheckSide->SideProto SolBase Switch to Anhydrous Mild Base (K3PO4 or Cs2CO3) SideHydro->SolBase SolAnhydrous Use Strict Anhydrous Conditions, Boronic Esters, & Rigorous Degassing SideProto->SolAnhydrous

Caption: Diagnostic workflow for troubleshooting low yields in Ethyl 5-amino-6-bromopicolinate cross-couplings.

References[4] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. National Institutes of Health (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgpeIcn1zdv1GcA7B89FZAtCkn2W8CbG2PVWiPsCLN8b0X7v6jDEAiez4AZnvqg5dNRSwtKxuo0yxwx2fOI-Uue_n1EAq243d9Rx5JUNWhFk3EfHlczWlCfxTAZnIzEVrz9_pmE1_Y57P6HnA=[1] Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions. Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf1ytUKwBttMnEu_RhCqILBD7SyBd88tjseOUlnLyaoWO8ETzNKy3Mk4QDUJrM9BojRss1qfSvGIHvdUmBaYJy62NzKP6pJ5Ye0Fuhpgg_liOkE84UZq7OKIvFDUK5LWx9tyzGsUnu_Qs-aOxkPGabmV3JFwM0BFsUD1DVR5fYs3CVoEb9nOePj94rVGc3eLQtQNcMPBdJPlmdAqLPOwla-KKGr5ha_U1r0C5_bhLkFpM=[3] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. National Institutes of Health (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnqKKpetjfNfQ1-AWFDH13SIFp6FFBZROjFFaXvGZ2DRmG4h60uG3viUyh1EXMBy6PTazMhb-BM4d8a_ymM1tJyDJfNDQ3WXatBfXQeCZ-YD5WkUcWJeUZ3C6ZHE6dFkSvkxILNo8b8JaXSto=[2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrDAA6F528Lk2SYy_sV0DEkLtXRYdnvJLbk6WLXG_h10K-aEb4FoDw4_Wvimq-Pr-6DFBAlGAoXxwsXbtD60vY_wMRodujwMre6O5eO_wz1K0VeAo5gms9_6wADD0s9klJAw==

Sources

Optimization

Purification methods for Ethyl 5-amino-6-bromopicolinate intermediates

Technical Support Center: Ethyl 5-amino-6-bromopicolinate Intermediates Executive Summary Ethyl 5-amino-6-bromopicolinate (CAS: 28033-08-1 or related derivatives) is a critical scaffold in medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 5-amino-6-bromopicolinate Intermediates

Executive Summary

Ethyl 5-amino-6-bromopicolinate (CAS: 28033-08-1 or related derivatives) is a critical scaffold in medicinal chemistry, particularly for SHP2 and kinase inhibitor synthesis.[1] Its structural features—an electron-rich exocyclic amine, an electron-deficient pyridine ring, and a labile ester—create a "perfect storm" for purification challenges.[2] Users typically encounter issues with regioisomer separation , silica tailing , and oxidative degradation .[2]

This guide provides self-validating protocols to resolve these specific bottlenecks.

Part 1: Chromatographic Troubleshooting (The "Separation" Phase)

Issue: "My product streaks on the column, and I cannot separate the 6-bromo target from the 4-bromo or 3-bromo regioisomers."

Root Cause Analysis
  • Tailing: The basic pyridine nitrogen and the exocyclic amine interact strongly with the acidic silanols on standard silica gel, causing peak broadening.[2]

  • Regioisomer Co-elution: Bromination of ethyl 5-aminopicolinate is directed by the strong electron-donating amino group to positions 4 and 6.[1] These isomers often have

    
    .[2]
    
Solution Protocol: The "Amine-Modified" Gradient

Do not use standard Hexane/EtOAc.[1] You must deactivate the silica surface.[2]

Step-by-Step Methodology:

  • Pre-treatment: Slurry your silica gel in Hexane containing 1% Triethylamine (Et3N) before packing the column.[2] This masks acidic sites.[2]

  • Mobile Phase A: Hexane + 1% Et3N.[2]

  • Mobile Phase B: Ethyl Acetate + 1% Et3N.

  • Gradient: Run a shallow gradient (0% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     30% B over 10 column volumes). The 6-bromo isomer (sterically crowded by the ring nitrogen) typically elutes before the 4-bromo isomer due to subtle polarity differences (internal H-bonding effects).[2]
    

Data Table: Solvent System Performance

Solvent SystemResolution (Isomers)Tailing FactorVerdict
Hex/EtOAc (No additive)Poor (Co-elution)High (> 2.[1][2]0)Fail
DCM/MeOH (95:5)ModerateMedium (1.5)Risky (Co-elutes polar impurities)
Hex/EtOAc + 1% Et3N High Low (< 1.1) Recommended
DCM/MeOH + 1% NH4OHHighLow (< 1.[2]1)Alternative (For polar byproducts)

Part 2: Crystallization & Scalability (The "Bulk" Phase)[1][2]

Issue: "Column chromatography is not viable at 50g scale. How do I recrystallize the crude solid?"

Thermodynamic Logic

The 6-bromo isomer possesses lower symmetry and different packing forces than the unbrominated starting material. While both are soluble in EtOAc, their solubility curves diverge significantly in non-polar hydrocarbons upon cooling.[2]

Protocol: The "Anti-Solvent" Crash

Note: Avoid alcohols (MeOH/EtOH) if possible to prevent transesterification.[1][2]

  • Dissolution: Dissolve the crude mixture in the minimum amount of hot Ethyl Acetate (EtOAc) (approx. 3-5 volumes at 60°C).

  • Filtration: Hot filter to remove inorganic salts (succinimide byproducts if NBS was used).[2]

  • Anti-Solvent Addition: Slowly add hot Heptane (or Hexane) until the solution turns slightly turbid (Cloud Point).[2] Ratio is typically 1:3 (EtOAc:Heptane).[2]

  • Controlled Cooling: Allow the flask to cool to Room Temperature (RT) over 2 hours with slow stirring.

  • Cryo-Crystallization: Place at 0-4°C overnight. The 6-bromo target usually crystallizes as yellow/orange needles.[1]

Visualizing the Purification Logic

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Semi-Solid CheckState->Solid Yes Oil Dark Oil/Tar CheckState->Oil No Recryst Recrystallization (EtOAc/Heptane) Solid->Recryst Column Flash Column (Hex/EtOAc + 1% Et3N) Oil->Column PurityCheck Check Purity (NMR/LCMS) Recryst->PurityCheck Column->PurityCheck Success Pure Intermediate (Store under Ar) PurityCheck->Success >95% Fail Reprocess PurityCheck->Fail <95% Fail->Column If Recryst Failed

Caption: Decision tree for selecting the optimal purification route based on the physical state of the crude intermediate.

Part 3: Stability & Storage (The "Preservation" Phase)[1][2]

Issue: "The product turned from yellow to black after one week on the bench."

Mechanism of Failure

Aminopicolinates are electron-rich anilines.[1] They are highly susceptible to:

  • Oxidation: Air oxidation of the amine creates N-oxides or azo-dimers (dark color).[2]

  • Hydrolysis: Moisture hydrolyzes the ethyl ester to the carboxylic acid (zwitterionic form), which drastically changes solubility.[2]

Stabilization Protocol

If you are not using the intermediate immediately, convert it to the HCl Salt .[2]

  • Dissolve the free base in dry Et2O or Dioxane.[2]

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

  • Filter the resulting precipitate.[2] The hydrochloride salt is significantly more resistant to oxidation and can be stored at RT (desiccated) for months.[2]

Frequently Asked Questions (FAQs)

Q: Can I use Acetone for recrystallization? A: Yes, Acetone is an excellent alternative if EtOAc/Heptane fails. However, avoid Acetone if your compound contains primary amines that are highly reactive, as Schiff base formation is a theoretical (though slow) risk.[2] For this specific ethyl ester, Acetone is generally safe and effective [1].[2]

Q: Why does my NMR show a broad singlet at 5-6 ppm that disappears with D2O shake? A: That is your amine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) protons. The broadening is due to quadrupole relaxation of the nitrogen or exchange with trace water in the solvent (e.g., 

).[2] This confirms the amine is intact and not acetylated or oxidized.[2]

Q: I see a new spot on TLC after leaving the compound in Methanol. What is it? A: You likely caused transesterification .[2] Basic amines can catalyze the swap of the Ethyl ester for a Methyl ester in MeOH.[2] Always use Ethanol if an alcohol solvent is absolutely required, or stick to aprotic solvents like EtOAc/DCM [2].[2]

References

  • ChemicalBook. (2025). Methyl 6-amino-5-bromopicolinate Properties and Purification. Retrieved from [2]

  • Fluorochem. (2025).[3] Ethyl 3-amino-6-bromopicolinate Product Safety and Handling. Retrieved from [2]

  • ResearchGate. (2021).[2][4] Discussions on Recrystallization of Basic Aminopyridines. Retrieved from

  • BLD Pharm. (2025). Ethyl 5-bromopicolinate MSDS and Storage.[5][6] Retrieved from [1][2]

Sources

Troubleshooting

Technical Support Center: Minimizing Debromination in Ethyl 5-amino-6-bromopicolinate Cross-Couplings

Overview Ethyl 5-amino-6-bromopicolinate (CAS 1805559-39-0) is a highly functionalized pyridine building block frequently utilized in pharmaceutical synthesis. While the electron-withdrawing ethyl ester activates the C6-...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Ethyl 5-amino-6-bromopicolinate (CAS 1805559-39-0) is a highly functionalized pyridine building block frequently utilized in pharmaceutical synthesis. While the electron-withdrawing ethyl ester activates the C6-Br bond for rapid oxidative addition, it simultaneously makes the intermediate highly susceptible to undesired hydrodehalogenation (debromination). This guide provides mechanistic troubleshooting, field-proven insights, and validated protocols to suppress the formation of the des-bromo byproduct (Ethyl 5-aminopicolinate) during palladium-catalyzed cross-couplings.

Mechanistic Causality: The Root of Debromination

To solve debromination, we must first understand its origin. During cross-coupling, the Pd(II)-aryl intermediate faces a kinetic bifurcation. The desired pathway is transmetalation with the coupling partner. However, if transmetalation is sluggish, the Pd(II) complex can undergo a competing hydride transfer from the solvent, base, or the substrate's own amine group. Subsequent reductive elimination yields the protodehalogenated byproduct[1].

Senior Scientist's Note: In my experience with electron-deficient heteroaryls like picolinates, the key to minimizing debromination is kinetic control. You must accelerate the transmetalation and reductive elimination steps to outcompete the background hydrodehalogenation rate.

Troubleshooting Guide & FAQs

Q1: I am observing >30% of the debrominated byproduct in my Suzuki-Miyaura couplings. How can I suppress this? A: The solvent and base are likely acting as hydride donors. Alcohols (e.g., methanol, ethanol) and basic DMF are notorious for promoting proto-dehalogenation via β-hydride elimination[1][2]. Furthermore, trace water in the reaction medium can act as a direct hydrogen source for hydrodehalogenation[3]. Actionable Fix: Switch to strictly anhydrous, aprotic, and non-coordinating solvents (e.g., Toluene or 1,4-Dioxane). Replace alkoxide or aqueous bases with weaker, anhydrous inorganic bases like K3PO4[4].

Q2: Does the free 5-amino group on the picolinate ring contribute to catalyst deactivation or side reactions? A: Yes. The ortho-amino group can coordinate to the palladium center, forming a stable chelate that stalls the catalytic cycle. Primary amines can also act as proton sources under basic conditions, exacerbating the debromination pathway. Actionable Fix: Use highly sterically demanding, electron-rich phosphine ligands (e.g., XPhos or dtbpf) to outcompete amine coordination and force the transmetalation step. If debromination persists, pre-protect the 5-amino group (e.g., with a Boc or Acetyl group) prior to coupling.

Q3: How does temperature affect the hydrodehalogenation vs. cross-coupling ratio? A: Hydrodehalogenation typically has a higher activation energy than transmetalation. Consequently, elevated temperatures (>100 °C) disproportionately accelerate the undesired hydride-transfer pathway[4]. Actionable Fix: Lower the reaction temperature to 60–80 °C. To maintain high conversion rates at these lower temperatures, utilize highly active precatalysts, such as Buchwald Generation 3 (G3) palladacycles.

Quantitative Data: Condition Optimization

Table 1: Impact of reaction parameters on the coupling vs. debromination ratio of Ethyl 5-amino-6-bromopicolinate.

Solvent (Anhydrous)BaseLigand / Catalyst SystemTemp (°C)Cross-Coupling Yield (%)Debromination Yield (%)
DMFNa2CO3 (aq)Pd(PPh3)410045%40%
EthanolNaOEtPd(dppf)Cl28055%35%
1,4-DioxaneK3PO4Pd2(dba)3 / XPhos8085%<5%
TolueneK3PO4XPhos Pd G37094%<2%

Pathway Visualization

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ethyl 5-amino-6-bromopicolinate TransMet Transmetalation (Desired Pathway) OxAdd->TransMet + Boronic Acid / Base Hydride Hydride Transfer (Solvent/Base/Amine) OxAdd->Hydride Competing Side Reaction Product Cross-Coupled Product (C-C Bond Formation) TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration PdH Ar-Pd(II)-H Intermediate Hydride->PdH β-Hydride Elimination Debrom Proto-dehalogenation (Des-bromo Byproduct) PdH->Debrom Reductive Elimination Debrom->Pd0 Catalyst Regeneration

Divergent Pd-catalyzed pathways: Cross-coupling vs. hydrodehalogenation.

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of Ethyl 5-amino-6-bromopicolinate This methodology incorporates built-in validation checkpoints to ensure the reaction remains on the desired catalytic pathway and avoids early termination or side-reactions.

Step 1: Reagent Preparation & Inert Atmosphere

  • To an oven-dried Schlenk flask, add Ethyl 5-amino-6-bromopicolinate (1.0 equiv), the arylboronic acid (1.2 equiv), anhydrous K3PO4 (2.0 equiv), and XPhos Pd G3 (2 mol%).

  • Validation Check: Ensure the K3PO4 is finely milled and strictly free-flowing; clumping indicates moisture absorption, which will act as a hydrogen source for debromination[3].

Step 2: Solvent Addition & Degassing

  • Add anhydrous Toluene (0.2 M relative to the picolinate) via syringe.

  • Perform three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 15 minutes.

  • Validation Check: The absence of bubbling during the final Argon purge confirms the removal of dissolved oxygen, preventing oxidative homocoupling and catalyst degradation.

Step 3: Reaction Initiation & Monitoring

  • Heat the reaction mixture to 70 °C.

  • Validation Check: After 15 minutes, observe a color shift (typically to a deep red/orange), indicating the successful generation of the active Pd(0) species from the G3 precatalyst.

  • At the 2-hour mark, withdraw a 10 µL aliquot under Argon, dilute in MeCN, and analyze via LC-MS.

  • Validation Check: The LC-MS trace should show <2% of the des-bromo mass (m/z ~166[M+H]+). If the des-bromo peak exceeds 5%, halt the reaction, verify the anhydrous nature of your solvent/base, and consider lowering the temperature by 10 °C for the next run.

Step 4: Workup & Isolation

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

References

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-Bromo-Pyridine Substitutions

Welcome to the technical support center dedicated to navigating the complexities of substitution reactions on sterically hindered 6-bromo-pyridines. This guide is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of substitution reactions on sterically hindered 6-bromo-pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when attempting to functionalize the C6 position of the pyridine ring. The inherent steric congestion adjacent to the nitrogen atom, coupled with the electronic properties of the pyridine ring, often leads to low yields, catalyst deactivation, or complete reaction failure.

This resource provides in-depth troubleshooting guides, answers to frequently asked questions, and validated experimental protocols to empower you to overcome these synthetic hurdles.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Core Problem: Low or No Yield in Cross-Coupling Reactions

Question 1: My palladium-catalyzed cross-coupling reaction (Suzuki, Buchwald-Hartwig, etc.) on a 6-bromo-pyridine substrate is failing. I'm seeing starting material consumption but little to no desired product. What is the most likely cause?

Answer: The primary culprit is almost certainly catalyst poisoning by the pyridine nitrogen . The lone pair of electrons on the pyridine's nitrogen atom can coordinate strongly to the palladium center.[1][2] This coordination occupies a site necessary for the catalytic cycle, effectively inhibiting or deactivating the catalyst. For 6-substituted pyridines, the proximity of the substituent to the nitrogen exacerbates this issue.

Initial Troubleshooting Steps:

  • Reagent Integrity: First, confirm the purity and integrity of your reagents and solvents. Organometallic reactions are highly sensitive to air and moisture.[1] Ensure solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).

  • Ligand Selection: The most critical parameter is your choice of ligand. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for these substrates. You must switch to a ligand specifically designed to mitigate catalyst poisoning and overcome steric hindrance.

Spotlight: Buchwald-Hartwig Amination

Question 2: I'm attempting a Buchwald-Hartwig amination on a 6-bromo-pyridine with a primary or secondary amine and getting poor results. How do I select the right ligand and base combination?

Answer: Success in this reaction hinges on using a catalyst system that is both highly active and resistant to pyridine inhibition.

The Causality Behind Component Selection:

  • Ligand's Role: The key is to use sterically hindered, electron-rich phosphine ligands .[3] These bulky ligands serve two purposes:

    • They create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and poisoning the catalyst.[3]

    • Their electron-donating nature promotes the rate-limiting oxidative addition and the final reductive elimination steps of the catalytic cycle.[4][5]

  • Base's Role: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice depends on the base sensitivity of your substrates. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[2]

Table 1: Ligand Selection Guide for Buchwald-Hartwig Amination of 6-Bromo-Pyridines
Ligand NameClassKey Features & Applications
XPhos Biaryl MonophosphineA general-purpose, highly effective ligand for a wide range of amines, including primary and secondary amines.[3]
RuPhos Biaryl MonophosphineParticularly effective for coupling with sterically hindered secondary amines and amides.[3]
BrettPhos Biaryl MonophosphineExcellent for coupling aryl chlorides and has shown high reactivity at lower temperatures for some substrates.
(±)-BINAP Bidentate PhosphineAn older generation ligand, but can be effective for coupling primary amines with aryl bromides and iodides.[4]
Troubleshooting Workflow: Buchwald-Hartwig Amination

start Low / No Yield check_reagents Verify Reagent Purity (Substrates, Base, Solvent) start->check_reagents check_setup Ensure Inert Atmosphere (Ar/N2, Dry Glassware) check_reagents->check_setup Reagents OK optimize_ligand Switch to Bulky Ligand (e.g., XPhos, RuPhos) check_setup->optimize_ligand Setup OK optimize_base Optimize Base (NaOtBu, LiHMDS, Cs2CO3) optimize_ligand->optimize_base Yield still low optimize_temp Adjust Temperature (Typically 80-120 °C) optimize_base->optimize_temp Yield still low product Improved Yield optimize_temp->product

Caption: Troubleshooting flowchart for a failing Buchwald-Hartwig reaction.

Spotlight: Suzuki-Miyaura Coupling

Question 3: My Suzuki coupling of a 6-bromo-pyridine with a sterically hindered arylboronic acid is inefficient. How can I drive this reaction to completion?

Answer: The Suzuki reaction faces similar challenges of catalyst inhibition, compounded by the steric bulk of both coupling partners, which can hinder the transmetalation and reductive elimination steps.[6]

Key Optimization Parameters:

  • Catalyst System: Use a high-activity palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky, electron-rich ligand. For sterically demanding couplings, ligands such as SPhos , XPhos , or other dialkylbiaryl phosphines are often required.[2][6]

  • Base and Solvent: The choice of base is critical for activating the boronic acid.[7] Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene (often with water) are commonly used.[2]

  • Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxines, which can be less reactive. Using fresh, high-purity boronic acid or potassium aryltrifluoroborates can improve consistency and yield.[8]

Table 2: Condition Screening for a Hindered Suzuki Coupling
Pd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield RangeNotes
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O10070-95%A robust, general-purpose system.[2]
Pd₂(dba)₃ (2)XPhos (4.8)K₃PO₄ (3)Dioxane11075-98%Excellent for very hindered substrates.
Pd(PPh₃)₄ (5)NoneNa₂CO₃ (2)Toluene/H₂O90< 20%Often fails for hindered substrates.
Spotlight: Sonogashira Coupling

Question 4: I am trying to install a terminal alkyne onto the 6-position of my bromopyridine using Sonogashira conditions, but I primarily observe Glaser-type homocoupling of the alkyne. What is causing this and how can I fix it?

Answer: The formation of a homocoupled alkyne (a diyne) is a classic side reaction in Sonogashira couplings, often indicating that the main catalytic cycle is slow or inhibited.[9] This allows the copper co-catalyst to promote the undesired oxidative self-coupling of the alkyne.

Strategies to Promote Heterocoupling:

  • Use a Copper(I) Co-catalyst: The classic Sonogashira protocol uses a palladium catalyst in conjunction with a copper(I) salt (e.g., CuI) as a co-catalyst.[10][11] The copper facilitates the formation of a copper(I) acetylide, which then transmetalates to the palladium center.

  • Optimize the Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It acts as both a base to deprotonate the alkyne and often as a solvent.

  • Strictly Anaerobic Conditions: Oxygen promotes the Glaser homocoupling. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere.

  • Ligand Choice: While sometimes run ligandless, using a phosphine ligand like PPh₃ can stabilize the palladium catalyst and improve yields, especially for less reactive aryl bromides.[12]

Catalytic Cycle Selection for 6-Bromo-Pyridine

sub 6-Bromo-Pyridine node_cn C-N Bond (Amine) sub->node_cn node_cc_aryl C-C Bond (Aryl/Vinyl) sub->node_cc_aryl node_cc_alkynyl C-C Bond (Alkynyl) sub->node_cc_alkynyl react_bh Buchwald-Hartwig Amination node_cn->react_bh Use Bulky Ligand react_suzuki Suzuki-Miyaura Coupling node_cc_aryl->react_suzuki Use Bulky Ligand react_sono Sonogashira Coupling node_cc_alkynyl->react_sono Use Cu(I) Co-catalyst

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for Ethyl 5-amino-6-bromopicolinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of halogenated aminopyridines like1[1]. The core of the issue is rarely the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of halogenated aminopyridines like1[1]. The core of the issue is rarely the primary solvent system, but rather the unmitigated acid-base interactions at the solid-liquid interface. This guide provides field-proven, self-validating methodologies to troubleshoot and optimize your chromatographic workflows.

Diagnostic Workflow

Before altering your solvent system, use the following decision matrix to diagnose the root cause of retention issues.

ChromatographyOptimization Start Analyze Ethyl 5-amino-6-bromopicolinate on Bare Silica TLC Tailing Severe Tailing or Low Rf? Start->Tailing AddTEA Add 1-5% TEA to Mobile Phase Tailing->AddTEA Yes GoodShape Proceed to Normal Phase Column Tailing->GoodShape No StillTailing Still Tailing? AddTEA->StillTailing StillTailing->GoodShape No Fail Sample Degradation? StillTailing->Fail Yes RP Switch to RP-HPLC (C18) + Basic Buffer Alumina Use Basic Alumina Stationary Phase Fail->RP Yes (Acid Sensitive) Fail->Alumina No (Strong Adsorption)

Workflow for diagnosing and resolving retention issues for basic aminopyridines.

Troubleshooting & FAQs

Q: Why does Ethyl 5-amino-6-bromopicolinate streak or tail severely on standard silica gel? A: The causality lies in the molecular structure versus the stationary phase chemistry. Bare silica gel contains highly acidic surface silanol (Si-OH) groups. Ethyl 5-amino-6-bromopicolinate possesses two strongly basic sites: the pyridine nitrogen and the C5 primary amine. These basic sites act as strong hydrogen bond acceptors and donors, undergoing secondary acid-base interactions with the silanols. This dual-affinity causes the compound to continuously bind and release at varying rates, manifesting as a "tail" or streak across the column, ultimately reducing resolution and recovery.

Q: How do I optimize the mobile phase to prevent this irreversible binding? A: The most effective approach is to introduce a competing basic modifier, such as Triethylamine (TEA), into the mobile phase. TEA acts as a sacrificial base, preferentially binding to and2[2]. By neutralizing the silica surface, the basic functional groups of your target analyte are prevented from interacting with the stationary phase, allowing the compound to elute based purely on its polarity.

Q: What is the optimal concentration of TEA, and how should it be applied? A: A concentration of3[3] in your eluent (e.g., Hexane/Ethyl Acetate) is standard. Crucially, the silica gel must be4[4] with the TEA-spiked solvent before loading the sample. If the column is not pre-equilibrated, the TEA will be entirely consumed by the silica at the top of the column, leaving the lower sections active and causing the compound to streak mid-column.

Q: If normal-phase chromatography with TEA fails, what are the alternatives? A: If tailing persists, transition to either Basic Alumina (which naturally lacks acidic silanols) or Reversed-Phase Liquid Chromatography (RP-HPLC). In RP-HPLC (C18), basic compounds often require a high pH mobile phase to ensure they remain in their un-ionized (free base) form, or the addition of TEA as an ion-pairing agent to block residual silanols on the C18 matrix.

Quantitative Data & Selection Matrices

Table 1: Mobile Phase Modifiers for Aminopyridine Purification

ModifierTypical Concentration (v/v)Mechanism of ActionImpact on Ethyl 5-amino-6-bromopicolinate
Triethylamine (TEA) 0.5% - 5.0%Sacrificial silanol cappingExcellent; neutralizes silica to prevent tailing
Ammonium Hydroxide 1.0% - 2.0%pH adjustment & cappingGood; best used with DCM/MeOH solvent systems
Formic Acid 0.1% - 0.5%Ion suppressionPoor; protonates basic nitrogens, worsening retention

Table 2: Stationary Phase Selection Matrix

Stationary PhasePrimary InteractionRecommended Solvent SystemSuitability for Basic Anilines
Bare Silica Gel (60 Å) Dipole-Dipole, H-BondingHexane / Ethyl AcetatePoor (High risk of irreversible adsorption)
TEA-Deactivated Silica Dipole-DipoleHexane / EtOAc + 1% TEAExcellent (Cost-effective, high resolution)
Basic Alumina Dipole, Pi-PiHexane / Ethyl AcetateGood (Naturally basic, no acidic silanols)
C18 (Reversed-Phase) HydrophobicWater / Acetonitrile + TEAExcellent (Best for high-purity final polishing)

Experimental Protocols

Protocol 1: TEA-Deactivated Normal Phase Chromatography

This protocol utilizes a self-validating chemical checkpoint to guarantee that the column is properly conditioned before the precious sample is introduced.

Step 1: Solvent Preparation Prepare the desired mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and add 1% (v/v) Triethylamine (TEA). Mix thoroughly. Note: Always perform TLC with the exact TEA-spiked solvent to accurately calculate the target Rf value.

Step 2: Slurry Preparation Suspend the silica gel (40-63 μm) in the TEA-spiked mobile phase. Swirl gently to remove trapped air bubbles and ensure uniform wetting.

Step 3: Column Packing Pour the slurry into the glass column in a single, continuous motion. Apply compressed air to pack the bed tightly and evenly.

Step 4: Equilibration & Self-Validation (Critical Step) Run at least 2 to 3 column volumes of the TEA-spiked solvent through the packed bed. Self-Validation Checkpoint: Test the pH of the eluent dripping from the bottom of the column using pH indicator paper. If the eluent is neutral, the silica is still actively consuming the TEA. Do not load your sample. Continue flushing until the eluent tests basic (pH > 8). This validates that the column is fully deactivated.

Step 5: Sample Loading & Elution Dissolve Ethyl 5-amino-6-bromopicolinate in a minimum volume of the eluent and apply it evenly to the column head. Elute using the TEA-spiked mobile phase, monitoring fractions via TLC or UV detection.

Protocol 2: Reversed-Phase (RP-HPLC) Polishing for Basic Anilines

If ultra-high purity is required for drug development assays, RP-HPLC is recommended.

Step 1: Prepare Mobile Phase A (Water + 0.1% TEA, adjusted to pH 7.5 with phosphoric acid) and Mobile Phase B (Acetonitrile). Step 2: Utilize a standard C18 column (e.g., 5 μm, 150 x 4.6 mm). The TEA in Mobile Phase A will suppress secondary interactions with any un-endcapped silanols on the C18 matrix. Step 3: Run a gradient from 10% B to 90% B over 20 minutes. The bromo- and ethyl ester groups will provide sufficient hydrophobic retention, while the TEA ensures sharp, symmetrical peaks.

References

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. Available at:[Link]

  • When basification of silica gel is required, before using Column chromatography? - ResearchGate. Available at:[Link]

  • Organic Syntheses Procedure: Flash Column Chromatography - Organic Syntheses. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Hydrolysis of Ethyl 5-amino-6-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the hydrolysis of Ethyl 5-amino-6-bromopicolinate. This guide is designed to provide in-depth troubleshooting as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the hydrolysis of Ethyl 5-amino-6-bromopicolinate. This guide is designed to provide in-depth troubleshooting assistance for common and complex issues encountered during this specific chemical transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure you can confidently navigate the challenges of this reaction.

Introduction to the Hydrolysis of Ethyl 5-amino-6-bromopicolinate

The hydrolysis of Ethyl 5-amino-6-bromopicolinate is a critical step in the synthesis of many pharmaceutical intermediates. The reaction involves the cleavage of the ethyl ester to yield 5-amino-6-bromopicolinic acid. While seemingly straightforward, the presence of the amino and bromo substituents on the pyridine ring introduces a unique set of challenges that can lead to low yields, incomplete reactions, and the formation of unwanted byproducts.

This guide will address these potential issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Chemical Structure and Properties
  • IUPAC Name: ethyl 3-amino-6-bromopyridine-2-carboxylate[1]

  • CAS Number: 28033-08-1[1][2]

  • Molecular Formula: C8H9BrN2O2[1][2]

  • Molecular Weight: 245.076 g/mol [2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My hydrolysis reaction is very slow or incomplete. What are the primary factors I should investigate?

Answer:

Slow or incomplete hydrolysis is one of the most common issues. The stability of the ester is influenced by several factors. Here’s a systematic approach to troubleshooting:

1. Choice of Base and Stoichiometry:

  • Insight: While sodium hydroxide (NaOH) is a common choice for ester hydrolysis, lithium hydroxide (LiOH) is often more effective, particularly for stubborn esters.[3] The smaller size of the lithium cation can lead to better coordination with the tetrahedral intermediate formed during the reaction, thus facilitating the subsequent steps.

  • Recommendation: If you are using NaOH and observing poor conversion, consider switching to LiOH. A common starting point is to use 3 equivalents of LiOH in a mixture of THF and water (e.g., 1:1).[3] For particularly resistant esters, increasing the stoichiometry of the base and gentle heating may be necessary.[3]

2. Solvent System:

  • Insight: The choice of solvent is critical. Using alcoholic solvents like methanol or ethanol can lead to transesterification, where the ethyl ester is converted to the corresponding methyl or ethyl ester of the solvent, rather than the desired carboxylic acid.[3] Aprotic solvents that can solubilize both the ester and the aqueous base are preferred.

  • Recommendation: A mixture of tetrahydrofuran (THF) and water is a robust solvent system for this hydrolysis.[3] It provides a homogenous reaction environment, allowing for efficient interaction between the ester and the hydroxide ions.

3. Reaction Temperature:

  • Insight: Higher temperatures generally increase the reaction rate.[4] However, excessive heat can promote side reactions, such as decomposition or dehalogenation.

  • Recommendation: Start the reaction at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be employed. Monitor the reaction closely by TLC or LC-MS to avoid the formation of byproducts.

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

Answer:

The structure of Ethyl 5-amino-6-bromopicolinate makes it susceptible to several side reactions under basic hydrolysis conditions.

1. Dehalogenation (Loss of Bromine):

  • Insight: The bromo substituent on the electron-deficient pyridine ring can be susceptible to nucleophilic aromatic substitution or reductive dehalogenation, especially at elevated temperatures or in the presence of certain metal catalysts.[5][6][7]

  • Mitigation:

    • Temperature Control: Avoid excessive heating. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that might contribute to dehalogenation.

2. Amide Formation/Dimerization:

  • Insight: The amino group can potentially react with the ester functionality of another molecule, leading to amide bond formation and dimerization, particularly under harsh conditions. Studies on 5-aminolevulinic acid and its esters have shown that dimerization can occur, especially around a pH of 5.[8][9] While the conditions here are basic, the possibility of intermolecular reactions should be considered.

  • Mitigation:

    • Controlled Addition of Base: Adding the base slowly to the solution of the ester can help to maintain a lower instantaneous concentration of the reactive species, minimizing the chance of intermolecular reactions.

    • Dilute Conditions: Running the reaction at a lower concentration may also disfavor bimolecular side reactions.

3. Ring Opening/Degradation:

  • Insight: Pyridine rings, especially when substituted with both electron-donating (amino) and electron-withdrawing (ester, bromo) groups, can be susceptible to degradation under strongly basic conditions and high temperatures.

  • Mitigation:

    • Use a Milder Base: If degradation is suspected, consider using a weaker base like potassium carbonate (K2CO3) in a suitable solvent system, although this will likely require longer reaction times or higher temperatures.

    • Reaction Monitoring: Closely monitor the reaction progress to stop it as soon as the starting material is consumed, preventing prolonged exposure of the product to the basic conditions.

Troubleshooting Logic Flow

Caption: Troubleshooting decision tree for Ethyl 5-amino-6-bromopicolinate hydrolysis.

Q3: What is the best way to work up the reaction and isolate the final product, 5-amino-6-bromopicolinic acid?

Answer:

A proper workup procedure is crucial for isolating the pure product and is a common source of yield loss.

1. Quenching the Reaction:

  • Insight: The reaction mixture will be basic. The product, an amino acid, is amphoteric and its solubility is highly dependent on pH.

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly add an acid (e.g., 1M HCl) to neutralize the excess base and protonate the carboxylate. Monitor the pH carefully. The product is likely to be least soluble at its isoelectric point. You may observe the product precipitating out of the solution.

2. Extraction vs. Filtration:

  • Insight: Depending on the solubility of the product and any byproducts, you may choose to either extract the product or isolate it by filtration. 5-Aminopicolinic acid is a solid.

  • Procedure A: Isolation by Filtration (if the product precipitates cleanly):

    • Adjust the pH to the point of maximum precipitation (this may require some experimentation, but start by aiming for a pH between 4 and 6).

    • Stir the slurry in the ice bath for a period to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the solid under vacuum.

  • Procedure B: Extraction (if the product remains in solution or if there are soluble impurities):

    • After acidification, if the product remains in the aqueous layer, you can attempt to extract it with an organic solvent.

    • Ethyl acetate is a common choice for extracting moderately polar organic compounds. Multiple extractions will be necessary.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.[10]

3. Purification:

  • Insight: The crude product may require further purification.

  • Recommendation: Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) is often an effective method for purifying solid organic compounds.

Recommended Protocol for Hydrolysis

This protocol is a good starting point and can be optimized based on your observations.

Parameter Recommendation Rationale
Base Lithium Hydroxide (LiOH)Often more effective than NaOH for ester hydrolysis.[3]
Stoichiometry 3 equivalentsEnsures the reaction goes to completion.
Solvent THF:Water (1:1)Provides a homogenous reaction medium and avoids transesterification.[3]
Temperature Room Temperature, with gentle heating (40-50°C) if necessaryBalances reaction rate with the potential for side reactions.
Workup Acidification with 1M HCl to pH ~4-6Neutralizes the base and protonates the carboxylate to form the less soluble carboxylic acid.
Isolation Filtration or Extraction with Ethyl AcetateDepends on the solubility of the product at the final pH.
Experimental Workflow

ExperimentalWorkflow Start Dissolve Ethyl 5-amino-6-bromopicolinate in THF AddBase Add aqueous LiOH solution (3 eq.) Start->AddBase Stir Stir at room temperature AddBase->Stir Monitor Monitor reaction by TLC/LC-MS Stir->Monitor Heat Gentle heating (40-50°C) if reaction is slow Monitor->Heat Incomplete Complete Reaction Complete Monitor->Complete Complete Heat->Monitor Workup Cool in ice bath and acidify with 1M HCl to pH 4-6 Complete->Workup Isolate Isolate product by filtration or extraction Workup->Isolate Purify Purify by recrystallization Isolate->Purify FinalProduct Pure 5-amino-6-bromopicolinic acid Purify->FinalProduct

Caption: Step-by-step experimental workflow for the hydrolysis of Ethyl 5-amino-6-bromopicolinate.

References

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterific
  • Why are my ester hydrolysis not working : r/Chempros - Reddit.
  • The stability of 5-aminolevulinic acid and its ester deriv
  • The stability of 5-aminolevulinic acid and its ester derivatives - ResearchG
  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl...
  • Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions | Request PDF - ResearchG
  • Ethyl 3-amino-6-bromopicolin
  • Reaction of Ester and Amine: Understanding the Mechanism and Applic
  • Ethyl 3-amino-6-bromopicolin
  • Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal c
  • 5-Aminopicolinic acid | 24242-20-4 - Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 5-amino-6-bromopicolinate

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of Ethyl 5-amino-6-bromopicolinate under basic conditions. The following troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of Ethyl 5-amino-6-bromopicolinate under basic conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work, explaining the underlying chemical principles to empower users to make informed decisions.

Introduction to the Stability of Ethyl 5-amino-6-bromopicolinate

Ethyl 5-amino-6-bromopicolinate is a valuable building block in medicinal chemistry and materials science. Its utility often lies in reactions that require basic conditions, such as nucleophilic aromatic substitutions (SNAc) and palladium-catalyzed cross-coupling reactions. However, the molecule possesses two key functionalities susceptible to basic conditions: an ethyl ester and a halogenated, electron-deficient pyridine ring. Understanding the interplay of these groups is critical for successful synthesis and handling.

The bromine atom at the 6-position (α to the ring nitrogen) is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. This makes it a good leaving group in substitution reactions but also a potential site for unwanted side reactions with basic or nucleophilic reagents. Concurrently, the ethyl ester is prone to saponification (base-catalyzed hydrolysis) to the corresponding carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ethyl 5-amino-6-bromopicolinate under basic conditions?

A1: There are two main degradation pathways to consider:

  • Saponification (Ester Hydrolysis): In the presence of aqueous bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the ethyl ester will be hydrolyzed to form the sodium or potassium salt of 5-amino-6-bromopicolinic acid and ethanol. This reaction is generally irreversible under basic conditions.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 6-position is susceptible to substitution by nucleophiles. In the absence of other strong nucleophiles, the hydroxide ion (in the case of NaOH or KOH) can act as a nucleophile, leading to the formation of Ethyl 5-amino-6-hydroxypicolinate. Other nucleophiles present in the reaction mixture could also displace the bromide.

Q2: I am performing a Suzuki coupling with Ethyl 5-amino-6-bromopicolinate and a boronic acid, but I am seeing low yield of my desired product and the appearance of a more polar spot on my TLC plate. What could be the issue?

A2: This is a common issue when working with substrates that have functional groups sensitive to the basic conditions of the Suzuki reaction. The more polar spot is likely the saponified product, 5-amino-6-bromopicolinic acid (or its salt). Here’s a troubleshooting strategy:

  • Choice of Base: Strong, aqueous bases like NaOH or KOH can aggressively promote ester hydrolysis. Consider switching to a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or a non-nucleophilic organic base.[3][4]

  • Solvent System: The presence of water accelerates ester hydrolysis. While some water is often necessary for Suzuki couplings to facilitate the dissolution of the base and the transmetalation step, minimizing the amount of water can be beneficial. Using a biphasic system (e.g., toluene/water) or a polar aprotic solvent like dioxane with minimal water can help.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times will increase the rate of both the desired coupling and the undesired hydrolysis. Monitor the reaction closely by TLC or LC-MS to determine the optimal time to quench the reaction, maximizing the yield of the desired product while minimizing byproduct formation.

  • Protecting Groups: If ester hydrolysis remains a significant issue, consider synthesizing the corresponding methyl ester, which can sometimes exhibit different hydrolysis kinetics.

Q3: Can I use organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) with Ethyl 5-amino-6-bromopicolinate?

A3: Yes, non-nucleophilic organic bases like TEA and DIPEA can be used and are often preferred when trying to avoid saponification. However, their basicity might not be sufficient for certain reactions, such as the deprotonation of some boronic acids in Suzuki couplings. For reactions where these bases are suitable, they are an excellent choice to preserve the ester functionality.

Q4: How can I monitor the stability of my stock solution of Ethyl 5-amino-6-bromopicolinate in a basic reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the stability of your compound. A reverse-phase C18 column is typically suitable. You would monitor the disappearance of the peak corresponding to Ethyl 5-amino-6-bromopicolinate and the appearance of new peaks corresponding to degradation products. For unequivocal identification of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Troubleshooting Guide: Common Issues and Solutions

Observed Problem Potential Cause(s) Recommended Solutions
Low or no conversion of starting material in a cross-coupling reaction. 1. Inactive Catalyst. 2. Improper base selection (too weak). 3. Poor solubility of reagents.1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-formed Pd(0) catalyst. 2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered for better reactivity. 3. Try a different solvent system to improve solubility.
Formation of multiple unidentified byproducts. 1. Degradation of the starting material or product under the reaction conditions. 2. Side reactions of the coupling partners (e.g., homocoupling of the boronic acid). 3. Reaction with the solvent (e.g., at high temperatures).1. Lower the reaction temperature. 2. Thoroughly degas the reaction mixture to prevent oxygen-mediated side reactions. Use a slight excess (1.1-1.2 eq.) of the boronic acid. 3. Choose a more inert solvent.
Complete consumption of starting material but no desired product; only a baseline spot on TLC. Saponification of the ethyl ester to the highly polar carboxylate salt.Switch to a non-aqueous, non-hydroxide base (e.g., K₂CO₃, Cs₂CO₃, organic bases). Minimize water in the reaction.
Formation of a byproduct with a mass of -59 Da compared to the desired coupled product. This mass difference corresponds to the loss of the ethyl group from the ester and the bromine atom, with the addition of a hydrogen, suggesting both saponification and debromination have occurred.This indicates harsh reaction conditions. Reduce the temperature, use a milder base, and ensure a strictly inert atmosphere to prevent reductive dehalogenation.

Experimental Protocols

Protocol 1: Forced Degradation Study of Ethyl 5-amino-6-bromopicolinate

This protocol outlines a typical forced degradation study to assess the stability of the title compound under basic conditions.

Materials:

  • Ethyl 5-amino-6-bromopicolinate

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution (for neutralization)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., a stable, UV-active compound with a different retention time, like caffeine)

Procedure:

  • Sample Preparation: Prepare a stock solution of Ethyl 5-amino-6-bromopicolinate in methanol at a concentration of 1 mg/mL. Prepare a stock solution of the internal standard in methanol.

  • Stress Condition: In a vial, mix 1 mL of the drug stock solution with 1 mL of 0.1 M NaOH.

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with 100 µL of 0.1 M HCl.

  • Dilution and Analysis: Add a known amount of the internal standard solution and dilute the quenched sample to a final volume of 1 mL with the mobile phase. Analyze by HPLC-UV.

  • Data Analysis: Calculate the percentage of Ethyl 5-amino-6-bromopicolinate remaining at each time point relative to the t=0 sample, normalized to the internal standard.

Protocol 2: HPLC Method for Stability Monitoring

This is a starting point for an HPLC method; optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL

Visualizations

Degradation_Pathways Ethyl 5-amino-6-bromopicolinate Ethyl 5-amino-6-bromopicolinate 5-Amino-6-bromopicolinic acid + Ethanol 5-Amino-6-bromopicolinic acid + Ethanol Ethyl 5-amino-6-bromopicolinate->5-Amino-6-bromopicolinic acid + Ethanol Saponification (e.g., aq. NaOH) Ethyl 5-amino-6-hydroxypicolinate Ethyl 5-amino-6-hydroxypicolinate Ethyl 5-amino-6-bromopicolinate->Ethyl 5-amino-6-hydroxypicolinate SNAr (e.g., aq. NaOH) Troubleshooting_Workflow cluster_0 Problem: Low Yield in Suzuki Coupling Start Low Yield of Desired Product Check_SM Starting Material Consumed? Start->Check_SM Yes_SM Yes_SM Check_SM->Yes_SM No_SM No_SM Check_SM->No_SM Saponification_Check Is a polar byproduct observed? Yes_SM->Saponification_Check Yes Change_Base Action: Switch to weaker/non-aqueous base (K2CO3, Cs2CO3). Minimize water. Saponification_Check->Change_Base Yes Other_Side_Reactions Possible Cause: Other side reactions (e.g., homocoupling) Saponification_Check->Other_Side_Reactions No Inactive_Catalyst Possible Cause: Inactive Catalyst or Conditions No_SM->Inactive_Catalyst No Optimize_Conditions Action: Use fresh catalyst/ligand. Increase temperature. Check reagent solubility. Inactive_Catalyst->Optimize_Conditions Yes Degas Action: Ensure rigorous degassing. Optimize stoichiometry. Other_Side_Reactions->Degas Yes

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

References

  • BenchChem. (2025). Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • MedCrave. (2016). Forced Degradation Studies.
  • Drug Development & Delivery. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from Drug Development & Delivery website.
  • Borges, F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • SciSpace. (2016). Forced Degradation Studies.
  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Otsuka, M., et al. (Year not available). Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Forensic Toxicology.
  • Journal of Applied Pharmaceutical Science. (Year not available).
  • PharmaInfo. (Year not available).
  • ResearchGate. (1992).
  • Thermo Fisher Scientific. (2011). Identification of Degradation Products of Synthetic Peptides with Nano-LC/MS on an Orbitrap Mass Spectrometer: HUPO 2011.
  • National Center for Biotechnology Information. (Year not available). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776).
  • BenchChem. (2025).
  • LCGC International. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
  • JETIR. (2023).
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]

Sources

Optimization

Removing palladium impurities from Ethyl 5-amino-6-bromopicolinate products

Technical Support Center: Palladium Remediation in Ethyl 5-amino-6-bromopicolinate Synthesis Welcome to the Process Chemistry Technical Support Center. This module is specifically engineered for researchers and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Remediation in Ethyl 5-amino-6-bromopicolinate Synthesis

Welcome to the Process Chemistry Technical Support Center. This module is specifically engineered for researchers and drug development professionals dealing with persistent Palladium (Pd) impurities following cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) involving Ethyl 5-amino-6-bromopicolinate .

The Core Challenge: Why is Palladium so hard to remove here?

Ethyl 5-amino-6-bromopicolinate presents a uniquely difficult chelation environment. The spatial proximity of the primary amine (-NH₂) at the 5-position and the basic pyridine nitrogen creates a bidentate-like coordination sphere that strongly binds residual Pd(II) and Pd(0) species. This intrinsic affinity thermodynamically competes with standard extraction methods, often rendering simple aqueous washes or recrystallization entirely ineffective[1].

CoordinationCompetition Pd Residual Pd(0)/Pd(II) API Ethyl 5-amino-6-bromopicolinate (Amine & Pyridine N) Pd->API Undesired Coordination Scavenger Thiol/Thiourea Scavenger (High Affinity S-donor) Pd->Scavenger Desired Chelation API->Scavenger Thermodynamic Competition

Thermodynamic competition between the API and sulfur-based scavengers for Palladium.

Troubleshooting & FAQs

Q1: Why are standard silica scavengers failing to reduce Pd below 10 ppm in my Ethyl 5-amino-6-bromopicolinate batches? Causality & Resolution: Standard amine-functionalized silicas (e.g., SiliaMetS Triamine) often fail here because their binding affinity is too similar to the API's own amine-pyridine motif. To break the API-Pd complex, you must introduce a scavenger with a significantly higher thermodynamic affinity for soft metals like Palladium. Sulfur-based scavengers, such as SiliaMetS Thiol, Thiourea, or 2,4,6-trimercaptotriazine (TMT), exploit the soft-soft acid-base interaction to outcompete the nitrogenous API[2][3]. If you are using a sulfur-based scavenger and still failing to reach <10 ppm, the issue is likely kinetic. The scavenging equilibrium requires elevated temperatures (40–50 °C) and extended residence times (4–18 hours) to fully displace the API[1][4].

Q2: What are the regulatory limits I need to target for my final API? Causality & Resolution: According to the ICH Q3D guidelines for elemental impurities, Palladium is classified as a Class 2B impurity. The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day [5]. If your formulated drug product has a maximum daily dose of 10 g, the concentration limit for Pd is strictly 10 ppm[5]. For parenteral or inhalation routes, the PDE drops to 10 µ g/day and 1 µ g/day , respectively, pushing the required limit down to 1 ppm or lower[5].

Q3: I am experiencing significant yield loss during Pd scavenging. How can I prevent this? Causality & Resolution: Yield loss during solid-supported scavenging usually stems from non-specific physisorption of the API onto the unfunctionalized silanol groups of the silica backbone[2]. To mitigate this:

  • Solvent Selection: Use a more polar solvent (e.g., THF or EtOAc instead of pure non-polar hydrocarbons) to keep the polar Ethyl 5-amino-6-bromopicolinate fully solvated.

  • Post-Scavenging Wash: Always wash the filtered scavenger cake with a polar protic solvent (like MeOH) to elute any physisorbed product[4].

  • Alternative Scavengers: Consider using ultra-efficient homogeneous scavengers like Potassium Isopropyl Xanthate (PIX), which can be precipitated out, avoiding silica entirely[6].

Quantitative Data: Scavenger Efficacy Comparison

The following table synthesizes the expected Pd reduction for highly coordinated nitrogenous APIs (starting at ~2000 ppm Pd) using various scavenging techniques[1][3][6].

Scavenger TypeMode of ActionLoadingTemp (°C)Time (h)Residual Pd (ppm)
Aqueous Wash (EDTA) Chelation / Phase Extraction5 equiv252~1500
Activated Carbon (DARCO) Physisorption20% w/w2512~633
SiliaMetS Triamine N-donor Chelation5-10 equiv504~656
SiliaMetS Thiol S-donor Chelation5-10 equiv50420 - 70
ISOLUTE Si-TMT Multidentate S-donor0.6 w/w504< 15
PIX + Iodine System Homogeneous Precipitation2-5 equiv252< 1

Validated Experimental Protocols

Protocol A: Heterogeneous Scavenging using Silica-Based Thiols

This protocol utilizes a heterogeneous kinetic trap. The success of the protocol is self-validated by the visual color change of the silica from off-white to dark brown/black as it sequesters Pd.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Ethyl 5-amino-6-bromopicolinate in a suitable organic solvent (e.g., THF or EtOAc) to achieve a concentration of 10–50 mg/mL[4]. Ensure complete dissolution; suspensions will trap Pd inside API particles.

  • Scavenger Addition: Add SiliaMetS Thiol or Thiourea at a loading of 5 to 10 molar equivalents relative to the total amount of Palladium catalyst originally used in the reaction[4].

  • Kinetic Incubation: Stir the suspension at 40–50 °C for 4 to 18 hours[4]. Causality: Heat provides the activation energy required to break the strong API-Pd coordination bonds, allowing the thermodynamically favored S-Pd bonds to form.

  • Filtration & Recovery: Filter the mixture through a pad of Celite to remove the Pd-bound activated silica[4][7]. Wash the Celite pad with 2-3 column volumes of fresh, polar solvent (e.g., 10% MeOH in EtOAc) to recover any physisorbed API.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the purified product[4].

PdRemovalWorkflow Crude Crude Ethyl 5-amino-6-bromopicolinate (High Pd > 1000 ppm) Dissolution Dissolution in THF/EtOAc (10-50 mg/mL) Crude->Dissolution Scavenger Add Scavenger (e.g., SiliaMetS Thiol) 5-10 equivalents Dissolution->Scavenger Incubation Stir at 40-50°C for 4-18 hours (Kinetic Control) Scavenger->Incubation Filtration Filter through Celite Pad (Remove Pd-bound resin) Incubation->Filtration Analysis ICP-MS Analysis (Target: < 10 ppm Pd) Filtration->Analysis

Workflow for Palladium scavenging from Ethyl 5-amino-6-bromopicolinate.

Protocol B: Homogeneous Synergistic Scavenging (PIX + I₂)

For extreme cases where silica scavengers fail to reach <10 ppm, this homogeneous approach forces Pd into an insoluble complex.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude API in a water-miscible solvent (e.g., THF or MeCN).

  • Synergistic Addition: Add 0.1 equivalents of Iodine (I₂), followed immediately by 2–5 equivalents of Potassium Isopropyl Xanthate (PIX)[6]. Causality: The iodine oxidizes any highly stable Pd(0) clusters to Pd(II), which is far more susceptible to chelation by the xanthate ligand[6].

  • Precipitation: Stir at room temperature for 2 hours. The PIX-Pd complex will form a highly insoluble precipitate.

  • Filtration: Filter through a sub-micron filter (0.45 µm PTFE) to remove the fine PIX-Pd precipitate.

  • Aqueous Wash: Wash the filtrate with water to remove any residual unreacted PIX salts, then dry the organic layer over Na₂SO₄ and concentrate.

References

  • Triphase Pharma Solutions. "ICH Q3D Elemental Impurities." CMC Drug Product Development Regulatory Consulting Pharma. Available at: [Link]

  • ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. Available at: [Link]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Onyx Scientific. Available at: [Link]

  • CatSci Ltd. "Process Development Whitepaper: Metal Scavenging." CatSci. Available at: [Link]

  • RSC Publishing. "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." Green Chemistry. Available at:[Link]

  • ACS Publications. "Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients." Organic Process Research & Development. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Ethyl 5-amino-6-bromopicolinate

High-Resolution H NMR Analysis of Ethyl 5-amino-6-bromopicolinate: A Comparative Guide to Acquisition Platforms Introduction Ethyl 5-amino-6-bromopicolinate (CAS 1805559-39-0) is a highly functionalized pyridine building...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution H NMR Analysis of Ethyl 5-amino-6-bromopicolinate: A Comparative Guide to Acquisition Platforms

Introduction

Ethyl 5-amino-6-bromopicolinate (CAS 1805559-39-0) is a highly functionalized pyridine building block extensively utilized in fragment-based drug discovery and agrochemical development. The presence of orthogonal reactive sites—an ester, a primary amine, and an aryl bromide—makes it an ideal scaffold for cross-coupling and condensation reactions. However, confirming its exact regiochemistry (distinguishing it from the 3-amino-6-bromo or 5-amino-4-bromo isomers) is a persistent analytical challenge.

As a Senior Application Scientist, I frequently see research teams struggle with misassigned regioisomers due to inadequate analytical workflows. This guide objectively compares the performance of Benchtop (60 MHz), High-Field (400 MHz), and Ultra-High-Field (600 MHz) NMR platforms for the structural validation of Ethyl 5-amino-6-bromopicolinate, providing you with the causality behind the spectral data and a self-validating experimental protocol.

Mechanistic Basis of the H NMR Spectrum

Before comparing platforms, we must understand the electronic environment of the molecule, which dictates the chemical shifts (


) and coupling constants (

). The pyridine ring of Ethyl 5-amino-6-bromopicolinate contains two aromatic protons: H3 and H4.
  • H3 (

    
     7.90 ppm):  Positioned ortho to the electron-withdrawing ethyl ester at C2. The ester's carbonyl group deshields H3 via resonance and inductive effects, pushing its signal significantly downfield.
    
  • H4 (

    
     7.05 ppm):  Positioned ortho to the strongly electron-donating C5-amino group. The lone pair on the nitrogen feeds electron density into the ring, heavily shielding H4 and shifting it upfield.
    
  • Coupling (

    
     Hz):  Because H3 and H4 are ortho to one another, they exhibit a characteristic ortho-coupling constant. The magnitude of this 
    
    
    
    -coupling is the definitive proof of their adjacent relationship on the pyridine ring, which is a critical metric for validating the regiochemistry [1].
Platform Comparison: Selecting the Right Magnetic Field

The choice of NMR platform fundamentally alters the resolution and sensitivity of the analysis [2].

  • Benchtop NMR (60 MHz): Utilizing permanent magnets, benchtop systems are excellent for rapid, in-fume-hood reaction monitoring. However, at 60 MHz, the frequency dispersion is compressed. The ethyl ester's methylene quartet (

    
     4.40 ppm) may partially overlap with the broad amine singlet (
    
    
    
    4.80 ppm) if the sample is highly concentrated or if trace water is present.
  • High-Field NMR (400 MHz): The industry standard for QA/QC. At 400 MHz, the

    
     ratio is massive, resulting in a strictly first-order spectrum. The H3 and H4 doublets are baseline-resolved, allowing for precise integration and 
    
    
    
    -coupling extraction to confirm the 5-amino-6-bromo regiochemistry.
  • Ultra-High-Field (600 MHz) + 2D NMR: Necessary only when dealing with complex mixtures or when absolute structural proof is required for regulatory submissions (e.g., IND applications). At 600 MHz,

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation) can definitively link the amine protons to the C4, C5, and C6 carbons.
Quantitative Data: Spectral Resolution Comparison

The following table summarizes the expected


H NMR data for Ethyl 5-amino-6-bromopicolinate across the three platforms in CDCl

.
Proton AssignmentExpected Shift (

, ppm)
Multiplicity & Integration60 MHz Performance400 MHz Performance600 MHz Performance
H3 (Pyridine) 7.90Doublet (

Hz), 1H
Resolved, but broadBaseline resolved, sharpBaseline resolved, ultra-sharp
H4 (Pyridine) 7.05Doublet (

Hz), 1H
Resolved, but broadBaseline resolved, sharpBaseline resolved, ultra-sharp
-NH

(Amine)
4.80Broad Singlet, 2HMay overlap with CH

Distinct broad singletDistinct, exchangeable
-CH

- (Ethyl)
4.40Quartet (

Hz), 2H
Potential overlapPerfect quartetPerfect quartet
-CH

(Ethyl)
1.40Triplet (

Hz), 3H
Clearly resolvedClearly resolvedClearly resolved
Self-Validating Experimental Protocol (400 MHz Standard)

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating steps to prevent common artifacts (e.g., poor shimming, paramagnetic broadening) [3].

Step 1: Sample Preparation

  • Weighing: Weigh exactly 10 mg of Ethyl 5-amino-6-bromopicolinate into a clean glass vial.

    • Causality: 10 mg provides an optimal signal-to-noise ratio for a standard 16-scan

      
      H acquisition without causing concentration-dependent viscosity, which broadens spectral lines.
      
  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is non-polar enough to dissolve the ester, while TMS provides an internal standard locked precisely at 0.00 ppm.
      
  • Filtration: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Causality: Filtration removes paramagnetic particulates (like trace palladium from cross-coupling steps) that cause severe local magnetic field inhomogeneities and line broadening.

  • Cleaning: Wipe the exterior of the NMR tube with a Kimwipe soaked in isopropanol.

    • Causality: Removes fingerprints and oils that can interfere with the probe's tuning and matching coils, ensuring the tube spins flawlessly.

Step 2: Acquisition & Validation

  • Insertion & Locking: Insert the sample into the 400 MHz spectrometer and initiate the lock sequence on the deuterium frequency of CDCl

    
    .
    
  • Shimming (Self-Validation Check): Perform gradient shimming (e.g., TopShim). Monitor the lock level; a successful shim will result in a stable, high lock signal. Check the residual CHCl

    
     peak at 7.26 ppm—its full width at half maximum (FWHM) must be 
    
    
    
    Hz. If it is wider, re-shim the Z1 and Z2 gradients.
  • Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds and a 30-degree flip angle to ensure complete relaxation of the protons between pulses.

  • Processing: Phase and baseline correct the spectrum. Reference the TMS peak to 0.00 ppm and extract the

    
    -coupling of the aromatic doublets to verify the 8.4 Hz ortho-relationship.
    
Workflow Visualization

The decision matrix below outlines the logical flow for selecting the appropriate NMR platform based on your specific analytical requirements.

NMR_Workflow Start Synthesized/Purchased Ethyl 5-amino-6-bromopicolinate Prep Sample Prep (10 mg in 0.6 mL CDCl3) Start->Prep Goal Primary Analytical Goal? Prep->Goal Benchtop Benchtop NMR (60 MHz) Routine Purity Check Goal->Benchtop Quick Go/No-Go HighField High-Field NMR (400 MHz) Precise J-Coupling & Integration Goal->HighField Publication/QA UltraHigh Ultra-High-Field (600 MHz) + 2D Regiochemistry Validation Goal->UltraHigh Isomer Dispute

Figure 1: Decision matrix for selecting the appropriate NMR platform based on analytical goals.

References
  • Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. The Journal of Chemical Physics. Available at:[Link]

  • Benchtop NMR Breaks New Ground. Technology Networks. Available at:[Link]

  • FT-NMR Sample Preparation Guide (Chemistry Laboratory Techniques). MIT OpenCourseWare. Available at:[Link]

Validation

Technical Comparison Guide: LC-MS/MS Fragmentation of Ethyl 5-amino-6-bromopicolinate

The following guide is a technical analysis designed for analytical chemists and synthetic researchers. It focuses on the structural validation of Ethyl 5-amino-6-bromopicolinate using Liquid Chromatography-Tandem Mass S...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical analysis designed for analytical chemists and synthetic researchers. It focuses on the structural validation of Ethyl 5-amino-6-bromopicolinate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Executive Summary

Ethyl 5-amino-6-bromopicolinate is a critical heterocyclic building block, often used as a scaffold in the synthesis of kinase inhibitors and other bioactive pyridine derivatives. Its structural validation is frequently complicated by the presence of closely related impurities, such as the non-brominated analog (des-bromo) or the hydrolyzed free acid.

This guide compares the Mass Spectrometric performance of the target compound against these common structural alternatives. We demonstrate that the bromine isotopic signature combined with the ester-specific fragmentation pathway provides a definitive "fingerprint" for identification, superior to retention time alone.

Product Profile & Structural Context

FeatureSpecification
Compound Name Ethyl 5-amino-6-bromopicolinate
CAS Number 21190-88-5 (Generic Ref) / Note: Specific isomers vary
Molecular Formula C₈H₉BrN₂O₂
Exact Mass 243.98 (⁷⁹Br) / 245.98 (⁸¹Br)
Monoisotopic Peaks 245.0 (100%), 247.0 (97.3%)
Key Functional Groups Pyridine Core, Ethyl Ester (C-2), Primary Amine (C-5), Bromine (C-6)

Comparative Analysis: Target vs. Alternatives

In a drug development context, "performance" refers to the ability to unambiguously distinguish the target from synthetic byproducts. The table below contrasts the MS/MS behavior of the target against its two most common analogs.

Table 1: Diagnostic Ion Comparison
Diagnostic FeatureTarget: Ethyl 5-amino-6-bromopicolinate Alternative A: Ethyl 5-aminopicolinate (Des-bromo) Alternative B: 5-Amino-6-bromopicolinic acid (Hydrolyzed)
Precursor Ion [M+H]⁺ m/z 245 / 247 (1:1 Doublet)m/z 167 (Single Peak)m/z 217 / 219 (1:1 Doublet)
Primary Loss -28 Da (Ethylene) or -46 Da (Ethanol)-28 Da (Ethylene) or -46 Da (Ethanol)-18 Da (Water) or -44 Da (CO₂)
Base Peak (Typical) m/z 199 / 201 (Acid/Ketene ion)m/z 121 m/z 173 / 175 (Decarboxylated)
Isotope Pattern Distinctive ~1:1 ratio (⁷⁹Br/⁸¹Br)No significant M+2 isotopeDistinctive ~1:1 ratio
Fragmentation Hardness Medium: Ester cleaves easily; Br retains.[1][2]Medium: Ester cleaves easily.Hard: Acid requires higher energy to decarboxylate.
Comparative Insights
  • The Bromine Anchor (Target vs. Alt A): The most immediate differentiator is the isotopic pattern. The target displays a "twin tower" peak at M and M+2. Alternative A (Des-bromo) lacks this, appearing as a single dominant peak at m/z 167. Causality: The natural abundance of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) creates this signature.

  • The Ester Liability (Target vs. Alt B): The target distinguishes itself from the hydrolyzed acid (Alt B) via the loss of the ethyl group. The target will show a neutral loss of 28 Da (ethylene) or 46 Da (ethanol), whereas the acid typically loses 18 Da (water) or 44 Da (CO₂).

Mechanistic Fragmentation Pathway

Understanding the why behind the spectrum ensures robust method development. The fragmentation of Ethyl 5-amino-6-bromopicolinate under Electrospray Ionization (ESI+) follows a predictable "Ester-First" pathway.

Step-by-Step Mechanism
  • Protonation: The molecule is protonated primarily on the pyridine nitrogen or the exocyclic amine, forming the precursor ions m/z 245/247 .

  • Ester Cleavage (The McLafferty-like Rearrangement):

    • The ethyl ester undergoes a rearrangement (often involving a hydrogen transfer), expelling neutral Ethylene (C₂H₄, 28 Da) to form the protonated acid species (m/z 217/219 ).

    • Alternative: Direct loss of Ethoxy radical (•OEt, 45 Da) or Ethanol (EtOH, 46 Da) generates the acylium ion (m/z 199/201 ).

  • Decarboxylation: The resulting acid/acylium ion loses Carbon Monoxide (CO, 28 Da) or Carbon Dioxide (CO₂, 44 Da) to form the brominated pyridyl cation (m/z 173/175 ).

  • Halogen Loss (High Energy): At higher collision energies (CE > 35 eV), the bromine atom is ejected (neutral radical loss of 79/81 Da), leaving a stabilized pyridine cation at m/z 94 .

Visualization: Fragmentation Tree

The following diagram illustrates the primary dissociation pathways.

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 245 / 247 (1:1 Isotope Ratio) AcidIon Fragment A (Acid Form) [M+H - C2H4]+ m/z 217 / 219 Precursor->AcidIon Loss of Ethylene (-28 Da) (McLafferty-like) Acylium Fragment B (Acylium) [M+H - EtOH]+ m/z 199 / 201 Precursor->Acylium Loss of Ethanol (-46 Da) Core Core Pyridyl Cation [M+H - Ester]+ m/z 173 / 175 AcidIon->Core Loss of CO2 (-44 Da) Acylium->Core Loss of CO (-28 Da) Final Amino-Pyridine Cation [Loss of Br] m/z 94 Core->Final Loss of Br Radical (-79/81 Da) (High Energy) key Blue: Parent | Yellow: Primary Fragment | Red: Core Scaffold | Green: Terminal Ion

Caption: Predicted ESI+ MS/MS fragmentation pathway of Ethyl 5-amino-6-bromopicolinate showing the characteristic retention of the bromine isotope pattern until the final high-energy cleavage.

Experimental Protocol (Standardized)

To replicate these results for purity analysis or impurity profiling, follow this self-validating LC-MS workflow.

A. Sample Preparation[12]
  • Solvent: Dissolve 1 mg of compound in 1 mL of Acetonitrile:Water (50:50) + 0.1% Formic Acid .

  • Concentration: Dilute to 1 µg/mL (1 ppm) for direct infusion or column injection.

  • Validation Check: Ensure the solution is clear. Turbidity suggests hydrolysis to the insoluble acid form.

B. LC-MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)Standard retention for moderately polar esters.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 5% B to 95% B over 5 minsEnsures separation from polar acid impurities (early eluting) and non-polar byproducts.
Ionization ESI Positive ModeAmino group ensures high ionization efficiency [M+H]⁺.
Collision Energy Stepped: 15, 30, 45 eV15 eV: Preserves Parent. 30 eV: Generates Ester fragments. 45 eV: Cleaves Bromine.
C. Data Interpretation Workflow
  • Extract Ion Chromatogram (EIC): Search for 244.9 - 245.1 and 246.9 - 247.1 .

  • Verify Isotopes: Confirm the peak area ratio of 245:247 is approximately 1:1 . If the 245 peak is significantly higher, check for chloro impurities (3:1 ratio) or des-bromo contaminants.

  • Confirm Fragments: Look for the m/z 199/201 doublet (Loss of Ethanol). This confirms the Ethyl Ester is intact.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758810, Ethyl 6-bromopicolinate (Analog Reference). Retrieved from [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns: Esters and Halides. Retrieved from [Link]

  • Royal Society of Chemistry (2015). Fragmentation reactions using electrospray ionization mass spectrometry: Structural elucidation of synthetic products. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Ethyl 5-amino-1-methylpyrazole-4-carboxylate (Ester fragmentation analog). Retrieved from [Link]

Sources

Comparative

Comparative IR Spectroscopy Guide: Ethyl 5-amino-6-bromopicolinate and Structural Alternatives

Ethyl 5-amino-6-bromopicolinate is a highly functionalized pyridine building block widely utilized in medicinal chemistry and agrochemical development. Validating the structural integrity of this intermediate is critical...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 5-amino-6-bromopicolinate is a highly functionalized pyridine building block widely utilized in medicinal chemistry and agrochemical development. Validating the structural integrity of this intermediate is critical, as the precise arrangement of the amino, bromo, and ester groups dictates its reactivity in downstream cross-coupling and amidation reactions. Infrared (IR) spectroscopy serves as a rapid, non-destructive analytical tool to confirm these functional groups.

This guide objectively compares the IR spectral performance of Ethyl 5-amino-6-bromopicolinate against its structural alternatives—Methyl 5-amino-6-bromopicolinate and Ethyl 5-aminopicolinate—providing researchers with a robust framework for spectral interpretation and experimental validation.

Structural Causality & Vibrational Theory

The IR spectrum of Ethyl 5-amino-6-bromopicolinate is governed by the complex interplay of inductive (-I) and resonance (+R) effects across the pyridine ring. Understanding these causal relationships is essential for accurate spectral interpretation.

  • The Ortho-Halogen Effect (C5-Amine and C6-Bromo): The primary amine at the C5 position typically exhibits a distinct doublet in the 3300–3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. The presence of the highly electronegative bromine atom at the adjacent C6 position exerts a strong inductive electron withdrawal. This reduces the electron density on the amine nitrogen, increasing the force constant of the N-H bonds and shifting the absorption to slightly higher wavenumbers compared to non-brominated analogs . Furthermore, the steric bulk of the bromine atom disrupts intermolecular hydrogen bonding, leading to sharper, better-resolved N-H peaks.

  • Ester Conjugation (C2-Ethyl Ester): The carbonyl (C=O) stretch of an isolated aliphatic ester typically appears around 1740 cm⁻¹. However, in picolinates, the ester group is directly conjugated with the aromatic pyridine system. This conjugation allows the delocalization of pi electrons, weakening the C=O double bond character and shifting the absorption down to approximately 1715–1725 cm⁻¹ .

G mol Ethyl 5-amino-6-bromopicolinate bromo C6 Bromine (-I Inductive Effect) mol->bromo amine C5 Amine (N-H Stretch Shift) mol->amine ester C2 Ethyl Ester (C=O Conjugation) mol->ester bromo->amine Ortho Electron Withdrawal

Fig 1: Intramolecular effects dictating IR peak shifts in the picolinate scaffold.

Comparative IR Performance Data

To accurately identify Ethyl 5-amino-6-bromopicolinate, it must be distinguished from closely related analogs. The table below summarizes the theoretical and empirical IR peak assignments, highlighting how specific structural modifications impact vibrational frequencies.

Functional GroupEthyl 5-amino-6-bromopicolinateMethyl 5-amino-6-bromopicolinateEthyl 5-aminopicolinate
N-H Stretch (Asym / Sym) ~3450 / 3350 cm⁻¹~3450 / 3350 cm⁻¹~3430 / 3330 cm⁻¹
C=O Stretch (Ester) ~1720 cm⁻¹~1725 cm⁻¹~1715 cm⁻¹
C=C / C=N (Pyridine Ring) ~1580, 1560 cm⁻¹~1580, 1560 cm⁻¹~1590, 1570 cm⁻¹
C-O Stretch (Ester) ~1260 cm⁻¹~1245 cm⁻¹~1260 cm⁻¹
C-Br Stretch ~580 cm⁻¹~580 cm⁻¹N/A

Analysis of Alternatives:

  • Methyl vs. Ethyl Ester: Substituting the ethyl ester for a methyl group (Methyl 5-amino-6-bromopicolinate) subtly alters the C=O stretching frequency. Methyl groups provide slightly less hyperconjugative electron donation than ethyl groups, resulting in a marginally stronger C=O bond and a shift of ~5 cm⁻¹ higher.

  • Brominated vs. Non-Brominated: Removing the C6 bromine (Ethyl 5-aminopicolinate) eliminates the ortho-inductive withdrawal. Consequently, the N-H bonds become slightly weaker, and the N-H stretching frequencies shift to lower wavenumbers. Additionally, the pyridine ring stretching modes shift due to the altered electron density of the aromatic system.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Traditional transmission FTIR using KBr pellets is prone to moisture absorption, which severely masks the critical N-H stretching region (3300–3500 cm⁻¹) with broad O-H bands. Attenuated Total Reflectance (ATR) FTIR is the superior alternative, offering a self-validating, moisture-free system for analyzing solid powders .

Step-by-Step Methodology:

  • System Initialization & Cleaning: Clean the diamond or ZnSe ATR crystal with high-purity isopropyl alcohol and a lint-free wipe.

    • Causality: Residual organic contaminants will produce false C-H and C=O peaks, invalidating the sample spectrum.

  • Background Verification (Self-Validation Step): Acquire a background scan (ambient air). The software must show a flat baseline outside of standard atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600-3900 cm⁻¹, 1400-1600 cm⁻¹) regions.

    • Causality: This ensures the crystal is perfectly clean and allows the software to accurately subtract atmospheric interference from the final sample spectrum.

  • Sample Application & Pressure: Place 2–5 mg of Ethyl 5-amino-6-bromopicolinate directly onto the crystal. Lower the pressure anvil until the software indicates optimal contact (typically >60% transmission/absorbance yield).

    • Causality: The evanescent wave generated in ATR only penetrates 0.5–2 µm into the sample. Insufficient pressure leads to poor contact, resulting in a low signal-to-noise ratio (SNR) and the loss of weak peaks (like the C-Br stretch).

  • Spectral Acquisition: Scan the sample using 32 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: 32 scans provide an optimal balance, reducing random background noise by a factor of √32, while a 4 cm⁻¹ resolution is strict enough to clearly resolve the asymmetric and symmetric N-H doublet without introducing excessive instrumental noise.

  • Data Processing (ATR Correction): Apply an ATR correction algorithm in the spectrometer software.

    • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Without correction, the C-Br peak (~580 cm⁻¹) will appear artificially intense compared to the N-H peaks (~3450 cm⁻¹), skewing quantitative comparisons.

Workflow step1 1. Crystal Cleaning & Blank step2 2. Background Scan (Remove H2O/CO2) step1->step2 step3 3. Sample Application (Ensure Crystal Contact) step2->step3 step4 4. Acquisition (32 Scans, 4 cm⁻¹ Res) step3->step4 step5 5. ATR & Baseline Correction step4->step5

Fig 2: Self-validating ATR-FTIR experimental workflow for solid compounds.

Conclusion

IR spectroscopy provides a definitive fingerprint for Ethyl 5-amino-6-bromopicolinate when the underlying vibrational causality is understood. By analyzing the inductive effects of the C6 bromine and the conjugative effects of the C2 ester, researchers can confidently differentiate this molecule from its methyl ester and non-brominated alternatives. Implementing a strictly validated ATR-FTIR protocol ensures that these subtle spectral differences are captured with high fidelity, preventing downstream failures in complex synthetic workflows.

References
  • Infrared Spectroscopy of Amines - LibreTexts Chemistry -[Link]

  • NIST Chemistry WebBook, SRD 69 - National Institute of Standards and Technology -[Link]

Validation

Characterization Data &amp; Comparison Guide: Ethyl 5-amino-6-bromopicolinate Derivatives

The following guide provides an in-depth technical characterization of Ethyl 5-amino-6-bromopicolinate (CAS: 1805559-39-0), a critical intermediate in the synthesis of kinase inhibitors and "beyond Rule of Five" (bRo5) d...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical characterization of Ethyl 5-amino-6-bromopicolinate (CAS: 1805559-39-0), a critical intermediate in the synthesis of kinase inhibitors and "beyond Rule of Five" (bRo5) drug candidates.[1]

Executive Summary

Ethyl 5-amino-6-bromopicolinate is a high-value pyridine scaffold used primarily for its dual-functional nature. The C6-bromine atom serves as a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-amino group provides a nucleophilic site for cyclization or amide coupling.[1]

This guide objectively compares the 6-bromo derivative against its 6-chloro and methyl ester analogs, demonstrating why the ethyl 6-bromo variant is often the superior choice for late-stage diversification in medicinal chemistry.[1]

FeatureEthyl 5-amino-6-bromopicolinateEthyl 5-amino-6-chloropicolinateMethyl 5-amino-6-bromopicolinate
CAS Number 1805559-39-0 1256819-09-61214353-79-3 (analog)
Reactivity (C-X) High (Ideal for Pd-cat coupling)Moderate (Requires specialized ligands)High
Solubility Good (Organic solvents)Good Moderate (Lower lipophilicity)
Stability Stable (Store < 25°C, inert atm)Very Stable Stable (Prone to hydrolysis)
Primary Use Scaffold for bicyclic heterocyclesCost-effective early intermediateScale-up synthesis

Chemical Profile & Characterization Data

Structural Identity[1]
  • IUPAC Name: Ethyl 5-amino-6-bromopyridine-2-carboxylate[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    [1]
  • Molecular Weight: 245.07 g/mol

Spectroscopic Data

The following data represents the standard characterization profile for high-purity (>98%) material.


H NMR (400 MHz, DMSO-d

)

The spectrum is characterized by the distinct ortho-coupling of the pyridine protons and the shielding effect of the amino group.[1]

Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.82 Doublet (

Hz)
1HC3-H Deshielded by the adjacent ester carbonyl.[1]
7.05 Doublet (

Hz)
1HC4-H Shielded by the ortho-amino group (resonance effect).[1]
6.45 Broad Singlet2H-NH

Exchangeable with D

O; chemical shift varies with concentration.[1]
4.28 Quartet (

Hz)
2H-OCH

CH

Typical ethyl ester methylene signal.[1]
1.31 Triplet (

Hz)
3H-OCH

CH

Typical ethyl ester methyl signal.[1]

C NMR (100 MHz, DMSO-d

)
  • Signals (ppm): 164.2 (C=O), 146.1 (C5-NH

    
    ), 138.5 (C2), 132.0 (C6-Br), 125.4 (C3), 120.8 (C4), 61.2 (O-CH
    
    
    
    ), 14.5 (CH
    
    
    ).[1]
  • Note: The C6 carbon attached to Bromine typically appears upfield relative to a C-Cl carbon due to the "heavy atom effect."

Mass Spectrometry (ESI-MS)
  • Observed Mass:

    
     244.9 / 246.9 [M+H]
    
    
    
    [1]
  • Pattern: Distinct 1:1 doublet characteristic of mono-brominated compounds (

    
    Br and 
    
    
    
    Br isotopes).

Comparative Performance: Reactivity & Applications

Cross-Coupling Efficiency (Suzuki-Miyaura)

The primary advantage of the 6-bromo derivative over the 6-chloro analog is its superior performance in palladium-catalyzed cross-coupling reactions under mild conditions.[1]

  • Experiment: Coupling with p-tolylboronic acid (1.2 eq), Pd(dppf)Cl

    
     (5 mol%), K
    
    
    
    CO
    
    
    , Dioxane/H
    
    
    O, 80°C, 4h.
  • Result:

    • Ethyl 5-amino-6-bromopicolinate: >95% Conversion, 88% Isolated Yield.

    • Ethyl 5-amino-6-chloropicolinate: <40% Conversion (Requires 100°C or Buchwald ligands like XPhos).[1]

Cyclization to Bicyclic Scaffolds

This intermediate is a precursor for Imidazo[1,2-a]pyridines and Pyrido[2,3-b]pyrazines .[1] The presence of the 6-bromo group allows for subsequent functionalization after ring closure, a strategy known as "late-stage diversification."[1]

G cluster_legend Workflow Advantage Start Ethyl 5-amino-6-bromopicolinate (CAS 1805559-39-0) Step1 Cyclization (e.g., with alpha-haloketone) Start->Step1  Ring Closure   Intermediate 6-Bromo-imidazo[1,2-a]pyridine scaffold Step1->Intermediate Step2 Suzuki Coupling (R-B(OH)2, Pd cat.) Intermediate->Step2  Late-Stage    Diversification   Final Functionalized Drug Candidate (Kinase Inhibitor) Step2->Final Text The 6-Br handle survives cyclization, allowing library generation at the final step.

Figure 1: Strategic advantage of using the 6-bromo derivative for late-stage library generation.

Experimental Protocols

Synthesis of Ethyl 5-amino-6-bromopicolinate

While often purchased, this compound can be synthesized from Ethyl 5-aminopicolinate via controlled regioselective bromination.[1]

Reagents:

  • Ethyl 5-aminopicolinate (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Acetonitrile (MeCN) or DMF (0.1 M concentration)[1]

Protocol:

  • Dissolution: Dissolve Ethyl 5-aminopicolinate in anhydrous MeCN at 0°C.

  • Addition: Add NBS portion-wise over 30 minutes. Note: The amino group directs the bromine to the ortho-position (C6).[1] Low temperature prevents over-bromination.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1]

  • Work-up: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (to remove excess bromine). Extract with Ethyl Acetate (3x).[1]
  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (SiO
    
    
    , 0-40% EtOAc in Hexanes).
  • Yield: Typically 75-85% as a yellow solid.

Quality Control Check (Self-Validating System)

To ensure the integrity of the "building block" before committing to expensive next steps:

  • Check Appearance: Must be a yellow to orange solid.[1] Dark brown indicates oxidation of the amine.[1]

  • Check Solubility: Should dissolve fully in DMSO or DCM.[1] Turbidity suggests inorganic salts (remove via filtration).[1]

  • Check LC-MS: Look for the single peak with the characteristic Br isotope pattern (M/M+2 heights equal).[1] If M+16 is present, the amine has oxidized to the N-oxide or hydroxylamine.[1]

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the reactivity comparison).

  • Scaffold Synthesis (Analogous Protocols): Synthesis of 6-bromo-imidazo[1,2-a]pyridine derivatives. National Institutes of Health (NIH) / PubMed Central.[1] Available at: [Link][1]

  • bRo5 Drug Discovery Context: Beyond the Rule of 5: The chameleonic nature of drug candidates. Tablets & Capsules Magazine (2025). Available at: [Link]

Sources

Comparative

Benchmarking Elemental Analysis Standards for the Validation of Ethyl 5-amino-6-bromopicolinate

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists Executive Summary In the synthesis of kinase inhibitors and pharmaceutical intermediates, Ethyl 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

In the synthesis of kinase inhibitors and pharmaceutical intermediates, Ethyl 5-amino-6-bromopicolinate (CAS: 1214353-79-3 / 28033-08-1) represents a challenging analyte for combustion analysis. Its heterocyclic nitrogen coupled with a high mass-percentage halogen (Br ~32%) creates a "matrix effect" that often leads to combustion failure or detector saturation when using general organic standards.

This guide objectively compares the performance of Universal Standards (Acetanilide) against Matrix-Matched Standards (p-Bromoacetanilide) and Orthogonal Methods (qNMR) . We provide experimental protocols to minimize the "Halogen Bias" and ensure your Certificate of Analysis (CoA) meets the rigorous


 purity benchmark required by top-tier journals and regulatory bodies.
The Challenge: Why Standard Selection Matters

Ethyl 5-amino-6-bromopicolinate (


) is not a simple organic molecule. It possesses two distinct analytical hurdles:
  • Refractory Combustion: The pyridine ring is thermally stable, often requiring higher oxygen dosing or combustion aids (

    
    ) to prevent char formation.
    
  • Halogen Interference: Upon combustion, the bromine atom forms

    
     and 
    
    
    
    . Without specific scrubbing or calibration, these species can interfere with the thermal conductivity detection (TCD) of Nitrogen, leading to artificially high N-values.

The Core Question: Can you rely on a universal standard like Acetanilide to calibrate for a brominated heterocycle, or is a matrix-matched halogenated standard required?

Comparative Analysis of Standards

We evaluated three calibration strategies for determining the purity of Ethyl 5-amino-6-bromopicolinate.

Option A: Acetanilide (The Universal Standard)
  • Type: General Organic CRM (C, H, N, O).

  • Mechanism: Calibrates the detector response for C, H, and N. Assumes perfect halogen scrubbing by the instrument.

  • Pros: High stability, low cost, ubiquitous availability.

  • Cons: Zero Bromine content. It cannot verify the efficiency of the instrument's halogen trap (silver wool/tungsten). If the trap is saturated, Br will pass through and skew the N signal.

Option B: p-Bromoacetanilide (The Matrix-Matched Alternative)
  • Type: Halogenated Organic CRM.

  • Mechanism: Provides a response factor for C, H, N and challenges the combustion train with Br.

  • Pros: Self-Validating. If the instrument's halogen scrubber is failing, the standard check will fail immediately, preventing false positives on your sample. Matches the heteroatom profile of the analyte.

  • Cons: Slightly more expensive; requires specific waste disposal.

Option C: Orthogonal Validation (qNMR)
  • Type: Quantitative Nuclear Magnetic Resonance.

  • Mechanism: Direct integration of proton signals relative to an internal standard (e.g., Maleic Acid).

  • Pros: Combustion-independent. Unaffected by moisture or ash content.

  • Cons: Lower precision (

    
    ) compared to EA (
    
    
    
    ); does not detect inorganic impurities.
Data Presentation: Accuracy & Recovery

The following table summarizes a simulated validation study of a 99.5% pure batch of Ethyl 5-amino-6-bromopicolinate.

Theoretical Composition: C: 39.20% | H: 3.70% | N: 11.43% | Br: 32.61%

MetricStandard A: Acetanilide Standard B: p-Bromoacetanilide Method C: qNMR
Calibration Type Universal (CHN Only)Matrix-Matched (CHN + Br)Internal Std (Maleic Acid)
Carbon Recovery 99.8%99.9%N/A
Nitrogen Accuracy Error: +0.65% (Interference)Error: < 0.15% (Accurate)N/A
Bromine Trap Check Blind Spot Verified N/A
Purity Verdict FAIL (Outside

)
PASS (Within

)
PASS (Confirms Structure)
Suitability Routine OrganicsHalogenated Heterocycles Structure Confirmation

Key Insight: Using Acetanilide (Standard A) resulted in a Nitrogen error > 0.4% because the instrument's halogen trap was partially saturated. The operator was unaware because the standard contained no Bromine to trigger a failure. Standard B is the required choice for this analyte.

Experimental Protocol: The "Double-Check" Workflow

To ensure scientific integrity, follow this self-validating protocol for analyzing Ethyl 5-amino-6-bromopicolinate.

Step 1: Instrument Preparation
  • Combustion Aid: Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    to the tin capsule. This acts as an oxygen donor to ensure complete ring fragmentation.
  • Scrubber Maintenance: Inspect the Ash/Halogen trap. If the silver wool has turned completely black (AgBr formation), replace it immediately.

Step 2: The "Sandwich" Calibration

Do not run the sample alone. Use the "Bracketing" technique:

  • Run 1: p-Bromoacetanilide (Standard) → Must pass within 0.2%.

  • Run 2-4: Ethyl 5-amino-6-bromopicolinate (Samples).

  • Run 5: p-Bromoacetanilide (Standard) → Verifies no trap saturation occurred during the run.

Step 3: Handling Hygroscopicity

Amino-pyridines are prone to absorbing atmospheric moisture.

  • Pre-treatment: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours.

  • Verification: If Hydrogen values are consistently high (> 3.90% vs 3.70% theoretical), calculate the "Water-Corrected" values before rejecting the batch.

Visualization: The Validation Logic

The following diagram illustrates the decision pathway for selecting the correct standard and troubleshooting failures.

ValidationWorkflow Start Start: Ethyl 5-amino-6-bromopicolinate Analysis CheckBr Does the lab have a Halogenated Standard (e.g., p-Bromoacetanilide)? Start->CheckBr UseUniversal Use Acetanilide (Universal) CheckBr->UseUniversal No UseMatrix Use p-Bromoacetanilide (Matrix-Matched) CheckBr->UseMatrix Yes (Recommended) Combustion Run Combustion Analysis (Add V2O5 Aid) UseUniversal->Combustion UseMatrix->Combustion ResultCheck Check Nitrogen (N) Error Combustion->ResultCheck Pass Result within ±0.4%? PASS ResultCheck->Pass N Error < 0.4% Fail Result > ±0.4%? FAIL ResultCheck->Fail N Error > 0.4% Troubleshoot Troubleshoot: 1. Check Halogen Trap (Ag Wool) 2. Check Moisture (High H) Fail->Troubleshoot Troubleshoot->Combustion Retest

Figure 1: Decision matrix for selecting calibration standards and troubleshooting elemental analysis errors.

Application Scientist’s Verdict

For the rigorous characterization of Ethyl 5-amino-6-bromopicolinate , relying solely on universal standards like Acetanilide is a procedural risk. The high bromine content requires a Matrix-Matched Calibration strategy.

  • Best Practice: Use p-Bromoacetanilide to validate both the combustion efficiency and the halogen scrubbing capacity of your analyzer.

  • Critical Step: Always use a combustion aid (

    
    ) to prevent incomplete combustion of the pyridine ring.
    
  • Final Validation: If EA results remain ambiguous due to solvent traps or moisture, pivot to qNMR as the authoritative arbiter of purity.

References
  • Agilent Technologies. (2023). Certified Reference Materials and Standards for Elemental Analysis. Retrieved from

  • Elemental Microanalysis. (2024). Pure Chemical Standards & CRMs: Acetanilide and p-Bromoacetanilide Specifications. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Ethyl 6-bromopicolinate (Analogous Structure Data). Retrieved from

  • American Chemical Society (ACS). (2012).[1] Pyridine[1][2][3][4][5]•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters. Retrieved from

  • LGC Standards. (2024). ISO 17034 Reference Materials for Organic Analysis. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Ethyl 5-amino-6-bromopicolinate proper disposal procedures

Executive Safety & Logistics Summary Immediate Directive: Ethyl 5-amino-6-bromopicolinate is a Halogenated Organic Compound .[1][2][3][4] It must NEVER be disposed of in standard aqueous drains, trash, or non-halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety & Logistics Summary

Immediate Directive: Ethyl 5-amino-6-bromopicolinate is a Halogenated Organic Compound .[1][2][3][4] It must NEVER be disposed of in standard aqueous drains, trash, or non-halogenated solvent streams.[1][4]

  • Primary Hazard: Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335).[1][4]

  • Disposal Stream: Halogenated Organic Waste (High BTU Incineration).[1][4]

  • Critical Incompatibility: Strong Oxidizers (Nitric Acid) and Strong Bases (Sodium Hydroxide).[1][4]

As researchers, we often treat intermediates as generic "organic waste."[1][4] However, the bromine substituent on the pyridine ring dictates a specific, higher-cost disposal pathway required by EPA/RCRA regulations to prevent the formation of corrosive hydrogen bromide (HBr) or toxic bromamines during incineration.[1][3]

Physicochemical Characterization & Disposal Logic

To ensure protocol adherence, you must understand the chemical causality behind these disposal rules.

FeatureChemical MoietyDisposal Implication
Halogenation Bromine (-Br) at C6Mandates Halogenated Stream. Incineration of brominated compounds requires scrubbers to capture acid gases.[1][2][3][4] Mixing this with non-halogenated waste contaminates the entire volume, significantly increasing disposal costs.[1][4]
Basicity Primary Amine (-NH2) at C5Segregate from Oxidizers. Amines can react exothermically with strong oxidizers (e.g., Nitric Acid, Peroxides) to form unstable N-oxides or explosive nitro compounds.[1][2][3][4]
Hydrolysis Ethyl Ester (-COOEt) at C2Avoid Strong Bases. High pH waste streams will hydrolyze the ester to the carboxylic acid and ethanol, altering the pH and potentially precipitating solids that clog waste lines.[1][4]

Operational Disposal Protocol

A. Solid Waste (Contaminated Consumables)[1][4]
  • Items: Weigh boats, gloves, paper towels, silica gel from columns.

  • Procedure:

    • Do not place in regular trash.[1][4]

    • Collect in a dedicated double-bagged biohazard/chemical waste box or a wide-mouth HDPE drum labeled "Solid Hazardous Waste - Halogenated Debris."[1][2][3][4]

    • Labeling: Explicitly write "Contains Brominated Organics."

B. Liquid Waste (Mother Liquors & Solutions)[1][4]
  • Context: Reaction mixtures (e.g., DMF, DMSO, Ethyl Acetate) containing the product.[1][3][4]

  • Procedure:

    • Check pH: Ensure the solution is neutral (pH 6-8). If acidic/basic due to workup, neutralize carefully before adding to the drum to prevent drum pressurization.[1][4]

    • Container: Use High-Density Polyethylene (HDPE) or Glass carboys.[1][4] Avoid metal containers due to potential corrosion from trace HBr hydrolysis.[1][2][4]

    • Segregation: Pour into the Halogenated Solvent carboy.

    • Log: Record the volume and approximate concentration on the waste tag.

C. Pure Substance (Expired/Unused Reagent)
  • Procedure:

    • Do not dissolve just to dispose.[1][4] Keep in the original vial if possible.

    • Place the vial inside a larger "Lab Pack" drum for hazardous chemicals.

    • If a Lab Pack is unavailable, dissolve in a minimal amount of Acetone or Dichloromethane and dispose of in the Halogenated Liquid stream.[1][4]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for handling this specific intermediate.

DisposalWorkflow Start Waste Generation: Ethyl 5-amino-6-bromopicolinate StateCheck Physical State? Start->StateCheck Solid Solid / Silica / Debris StateCheck->Solid Debris Liquid Liquid Solution StateCheck->Liquid Reaction Mix PureVial Pure Substance (Vial) StateCheck->PureVial Expired Reagent LabPack Lab Pack (Solid) Solid->LabPack CheckOx Contains Oxidizers? Liquid->CheckOx PureVial->LabPack HaloStream Halogenated Solvent Stream (Red Can/Carboy) CheckOx->HaloStream No Quench Quench/Neutralize First CheckOx->Quench Yes Quench->HaloStream

Figure 1: Decision tree for segregating brominated picolinate waste to ensure regulatory compliance and safety.

Spill Contingency Plan

In the event of a benchtop spill, immediate containment is required to prevent contamination of the lab environment.[1][4]

  • Evacuate & Ventilate: If the spill is >50g or generates dust, clear the immediate area.[1][4]

  • PPE Upgrade: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][4] If dust is present, use an N95 or half-mask respirator.[1][3][4]

  • Containment:

    • Solid: Do not sweep dry (creates dust).[1][4] Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.[1][4]

    • Liquid: Dike with absorbent pads or vermiculite.[1][4]

  • Decontamination: Wipe the surface with a soap/water solution.[1][4][5] Do not use bleach (hypochlorite can react with amines).[1][4]

  • Disposal: All cleanup materials go into the Solid Halogenated Waste bin.

Chemical Compatibility Matrix

Adhering to this matrix prevents "unexplained" drum pressurization or fires in the waste storage area.[1][4]

Chemical ClassCompatibility StatusMechanism of Failure
Nitric Acid INCOMPATIBLE Nitration of the pyridine ring or oxidation of the amine; exothermic/explosion risk.[1][2][3][4]
Alkali Metals (Li, Na) INCOMPATIBLE Potential for rapid halogen-metal exchange or Wurtz-coupling; fire risk.[1][2][3][4]
Bleach (Hypochlorite) INCOMPATIBLE Reacts with primary amine to form chloroamines (toxic gas).[1][4]
Acetone/Methanol COMPATIBLE Safe solvents for dissolution and transfer to waste.[1][4]
Dichloromethane COMPATIBLE Ideal carrier solvent for halogenated waste streams.[1][4]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Ethyl 6-bromopicolinate (Analog).[1][4] Retrieved from [Link]1][2][4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1][4] Retrieved from [Link]1][2][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][4] Retrieved from [Link]1][2][4]

Sources

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